molecular formula C10H8O3 B1322571 1-Indanone-5-carboxylic acid CAS No. 3470-45-9

1-Indanone-5-carboxylic acid

Cat. No.: B1322571
CAS No.: 3470-45-9
M. Wt: 176.17 g/mol
InChI Key: SLLCLJRVOCBDTC-UHFFFAOYSA-N
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Description

1-Indanone-5-carboxylic acid (CAS 3470-45-9) is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Belonging to the 1-indanone family—a recognized privileged scaffold in drug discovery—this compound serves as a key building block for developing novel bioactive molecules . The 1-indanone core is associated with a broad spectrum of biological activities, making its derivatives targets for research in multiple therapeutic areas . Researchers utilize this scaffold to develop potential agents for neurodegenerative diseases, with some 1-indanone derivatives exhibiting potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research . The structure is also relevant in anticancer research, where certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines . Furthermore, the 1-indanone motif is found in compounds with reported antiviral, anti-inflammatory, and antimicrobial properties . The carboxylic acid functional group at the 5-position allows for further chemical modifications, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies or the synthesis of hybrid molecules . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers - : 3470-45-9 - Molecular Formula : C10H8O3 - Molecular Weight : 176.17 g/mol - SMILES : O=C1CCC2=C1C=CC(C(O)=O)=C2 Handling and Storage - Storage : Sealed in dry, room temperature .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLCLJRVOCBDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627016
Record name 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-45-9
Record name 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone-5-carboxylic acid is a bifunctional organic compound featuring a 1-indanone scaffold and a carboxylic acid group. The indanone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, and its stability lends itself to various synthetic manipulations. The presence of both a ketone and a carboxylic acid functional group dictates its chemical reactivity and physical properties.

Quantitative Data Summary

The following tables summarize the key physical and computational properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₃[3][4]
Molecular Weight 176.17 g/mol [3][4]
Boiling Point 389.1°C[3]
Physical Form Solid
Purity ≥95%[4]
Storage Conditions Room temperature, dry[3]
Identifier ValueReference(s)
IUPAC Name 1-oxo-5-indanecarboxylic acid
CAS Number 3470-45-9[4]
Computational Data ValueReference(s)
Topological Polar Surface Area (TPSA) 54.37 Ų[4]
LogP 1.5137[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H and ¹³C NMR Data

The following table outlines the anticipated NMR chemical shifts.

¹H NMR Expected Chemical Shift (ppm) Notes
Aromatic Protons7.5 - 8.2The protons on the benzene ring will appear in the aromatic region, with splitting patterns determined by their substitution.
Methylene Protons (-CH₂-)2.7 - 3.2Two methylene groups adjacent to the carbonyl and the aromatic ring.
Carboxylic Acid Proton (-COOH)10 - 13A broad singlet, characteristic of a carboxylic acid proton.
¹³C NMR Expected Chemical Shift (ppm) Notes
Ketone Carbonyl (C=O)> 200Typically, ketone carbonyls are significantly downfield.[5]
Carboxylic Acid Carbonyl (C=O)165 - 185The carbonyl of the carboxylic acid is expected in this range.[6]
Aromatic Carbons120 - 155The six carbons of the benzene ring.
Methylene Carbons (-CH₂-)25 - 40The two aliphatic carbons.
Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for both the carboxylic acid and ketone functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Notes
O-H Stretch (Carboxylic Acid)3300 - 2500A very broad band due to hydrogen bonding.[7]
C=O Stretch (Ketone)1750 - 1680A strong, sharp peak.[7]
C=O Stretch (Carboxylic Acid)1780 - 1710A strong, sharp peak, often overlapping with the ketone stretch.[7]
C-O Stretch (Carboxylic Acid)1320 - 1210A medium intensity peak.
Aromatic C=C Bending1700 - 1500Medium intensity peaks characteristic of the aromatic ring.[7]
Expected Mass Spectrometry Fragmentation

In mass spectrometry, carboxylic acids often exhibit a weak molecular ion peak.[8] Common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the carboxylic acid group (-45 amu).[9][10] The indanone core will also lead to characteristic fragmentation of the bicyclic system.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1][11]

Reaction Scheme:

3-(4-carboxyphenyl)propanoic acid → this compound

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (if using a Lewis acid)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure using Polyphosphoric Acid (PPA):

  • In a round-bottom flask, combine 3-(4-carboxyphenyl)propanoic acid and an excess of polyphosphoric acid.

  • Heat the mixture with stirring to a temperature between 80-100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[11] Further purification can be achieved by recrystallization from an appropriate solvent system.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start 3-(4-carboxyphenyl)propanoic acid React React with Polyphosphoric Acid (PPA) at 80-100°C Start->React Quench Quench with ice water React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product G cluster_structure Structural Features cluster_activity Potential Biological Activities Molecule This compound Indanone 1-Indanone Core (Privileged Scaffold) Molecule->Indanone CarboxylicAcid Carboxylic Acid (H-bonding, Salt Formation) Molecule->CarboxylicAcid AntiInflammatory Anti-inflammatory (NSAID intermediate) Indanone->AntiInflammatory Anticancer Anticancer Indanone->Anticancer Antiviral Antiviral Indanone->Antiviral Neuroprotective Neuroprotective Indanone->Neuroprotective G ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IndanoneDerivative Indanone Derivative (e.g., NSAID) IndanoneDerivative->COX Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Indanone-5-carboxylic acid (CAS: 3470-45-9)

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is compiled for use in research, synthesis, and drug development applications.

Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of an indanone moiety functionalized with a carboxylic acid group. This structure makes it a valuable building block in organic synthesis.[2]

PropertyValueSource
CAS Number 3470-45-9[3][4][5]
Molecular Formula C₁₀H₈O₃[3][4][5]
Molecular Weight 176.17 g/mol [2][3][4]
Boiling Point 389.1°C at 760 mmHg[2][6][7]
Physical Form Solid[1]
Purity Typically ≥95%[1][3][8]
Storage Room temperature, in a dry, sealed container[1][2][4]
SMILES O=C1CCC2=C1C=CC(C(O)=O)=C2[4]
InChI Key SLLCLJRVOCBDTC-UHFFFAOYSA-N[1][9]

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available from various chemical suppliers.[4] While specific spectra are not provided in the search results, the expected characteristics based on the structure are as follows:

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the carboxylic acid and ketone functional groups. A very broad absorption band between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid is anticipated.[10] A sharp, strong peak for the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, and another C=O stretch for the ketone would also be present in a similar region.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and a characteristic downfield signal for the acidic proton of the carboxylic acid group would be visible.

    • ¹³C NMR : Carbon signals for the carbonyl groups (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons would be present.

  • Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 176.17 g/mol .

Synthesis

1-indanones are commonly synthesized via intramolecular Friedel–Crafts reactions.[11][12] A general approach involves the cyclization of 3-arylpropionic acids.[11] This method has been established for decades and can be catalyzed by various acids.[11]

Experimental Protocol: General Synthesis of 1-Indanones from 3-Arylpropionic Acids

Note: This is a generalized protocol. Specific reaction conditions such as temperature, catalyst, and reaction time must be optimized for this compound.

  • Starting Material : A substituted 3-arylpropionic acid is used as the precursor.[11]

  • Cyclization : The precursor is treated with a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, Tb(OTf)₃) to promote intramolecular Friedel–Crafts acylation.[11]

  • Reaction Conditions : The reaction is typically heated to facilitate the ring closure.

  • Work-up and Purification : After the reaction is complete, the mixture is cooled and quenched. The product is then extracted using an appropriate organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the pure 1-indanone derivative.

G start Substituted 3-Arylpropionic Acid cyclization Intramolecular Friedel-Crafts Acylation start->cyclization Reactant catalyst Acid Catalyst (e.g., PPA, Lewis Acid) catalyst->cyclization Catalyzes heating Heating heating->cyclization Energy Input workup Quenching & Aqueous Work-up cyclization->workup Crude Product extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product This compound purification->product Final Product

General workflow for the synthesis of 1-Indanone derivatives.

Biological Activity and Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds.[13][14] Derivatives of 1-indanone have demonstrated a wide array of biological activities.

  • Pharmaceutical Intermediate : this compound serves as a key intermediate in the synthesis of pharmaceuticals.[2][8][15] It is particularly noted for its use in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2]

  • Drug Development : The indanone core is central to drugs like Donepezil, an acetylcholinesterase inhibitor used for treating Alzheimer's disease.[13][14] The carboxylic acid moiety on this specific compound provides a reactive handle for creating libraries of derivatives for drug discovery.[2][16]

  • Diverse Biological Activities : The broader class of 1-indanone derivatives has been investigated for numerous therapeutic applications, including:

    • Anticancer[11][17]

    • Antiviral[11][17]

    • Anti-inflammatory[17][18]

    • Antibacterial[11][17]

    • Neurodegenerative disease treatment[11][17]

G cluster_core Core Compound cluster_roles Primary Roles cluster_applications Therapeutic Areas of Derivatives core This compound (CAS 3470-45-9) intermediate Chemical Intermediate core->intermediate building_block Scaffold for Drug Discovery core->building_block nsaids NSAIDs building_block->nsaids Leads to alzheimers Alzheimer's Disease building_block->alzheimers Leads to anticancer Anticancer Agents building_block->anticancer Leads to antiviral Antiviral Agents building_block->antiviral Leads to

Logical relationship between the core compound and its applications.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.

  • Hazards : Harmful if swallowed or inhaled.[1][6][9] Causes skin and serious eye irritation.[6][9] May cause respiratory irritation.[6][9]

  • Precautions : Standard laboratory precautions should be taken. Avoid breathing dust, fumes, or spray.[6][9] Use in a well-ventilated area.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][9]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][9][19]

References

An In-depth Technical Guide to 1-Indanone-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone-5-carboxylic acid, a derivative of the indanone scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indanone core is a privileged structure found in numerous biologically active compounds and natural products. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development. Its role as a pharmaceutical intermediate, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), highlights its importance.[1]

Molecular Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered cyclopentanone ring, with a carboxylic acid group substituted at the 5-position of the indanone core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3470-45-9[2]
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Physical Form Solid
Boiling Point 389.1°C[1]
IUPAC Name 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid[2]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The two methylene groups of the cyclopentanone ring will appear as distinct signals, likely in the range of δ 2.5-3.5 ppm. The carboxylic acid proton will be observed as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ketone carbonyl carbon around 200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm. Aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons of the five-membered ring will appear further upfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone (around 1700-1720 cm⁻¹) and the carboxylic acid (around 1680-1710 cm⁻¹). A broad O-H stretching band from the carboxylic acid dimer will also be prominent in the region of 2500-3300 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation may involve the loss of CO, COOH, and other characteristic fragments from the indanone core.

Synthesis of this compound

The primary synthetic route to 1-indanones is through intramolecular Friedel-Crafts acylation of a suitable precursor. For this compound, this would typically involve the cyclization of 3-(4-carboxyphenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a generalized protocol based on the synthesis of similar indanone structures. Researchers should optimize conditions for their specific needs.

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-carboxyphenyl)propanoic acid.

  • Acid-Catalyzed Cyclization (PPA method): Add polyphosphoric acid to the starting material. Heat the mixture with stirring at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Biological Activity and Signaling Pathways

Derivatives of the 1-indanone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development. These activities include anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity and the NF-κB/MAPK Signaling Pathway

Several studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

The proposed mechanism involves the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the activation of NF-κB and the phosphorylation of key MAPK proteins like p38 and JNK. While this has been demonstrated for derivatives, it is plausible that the this compound core contributes to this activity and serves as a valuable starting point for the design of more potent inhibitors.

Below is a diagram illustrating the potential inhibitory effect of 1-indanone derivatives on the NF-κB and MAPK signaling pathways.

G Potential Inhibition of NF-κB and MAPK Signaling by 1-Indanone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1->Cytokines induces transcription Indanone 1-Indanone Derivatives Indanone->IKK inhibits Indanone->MAPK_pathway inhibits

Caption: Potential mechanism of 1-indanone derivatives in inflammation.

Conclusion

This compound is a versatile chemical entity with a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological activities of its derivatives, particularly in the realm of anti-inflammatory research, make it a valuable tool for medicinal chemists and drug discovery scientists. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully exploit its therapeutic potential.

References

1-Indanone-5-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Indanone-5-carboxylic Acid

Introduction

This compound is a valuable bicyclic ketone that serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid scaffold and functional handles—a ketone and a carboxylic acid—allow for diverse subsequent chemical modifications. The primary and most established method for the synthesis of the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acid derivatives.[1][2] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, comparative data, and process visualizations for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. This precursor contains the necessary carbon framework to form the fused ring system. The key challenge in this synthesis is the presence of the deactivating carboxylic acid group on the aromatic ring, which makes the electrophilic substitution reaction more difficult compared to syntheses with electron-donating groups. Two principal strategies are employed to effect this cyclization.

Pathway 1: Direct Cyclization via Brønsted Acid Catalysis

This pathway involves the direct intramolecular cyclization of 3-(4-carboxyphenyl)propanoic acid using a strong Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[3][4] The high temperature and strong acidity of PPA facilitate the in-situ formation of a reactive acylium ion from the aliphatic carboxylic acid, which then undergoes an electrophilic attack on the aromatic ring to form the five-membered ketone ring.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3-(4-carboxyphenyl)propanoic acid reagent Polyphosphoric Acid (PPA) Heat start->reagent Direct Cyclization intermediate Acylium Ion Intermediate (transient) reagent->intermediate product This compound intermediate->product

Pathway 1: Direct cyclization using PPA.
Pathway 2: Two-Step Acyl Chloride Formation and Lewis Acid-Catalyzed Cyclization

To circumvent the potentially harsh conditions of direct PPA-mediated cyclization and to increase the electrophilicity of the acylating agent, a two-step approach is often employed.[5] First, the aliphatic carboxylic acid of the precursor is selectively converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] In the second step, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the intramolecular Friedel-Crafts acylation of the newly formed acyl chloride.[7]

G cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation start 3-(4-carboxyphenyl)propanoic acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 acyl_chloride 3-(4-carboxyphenyl)propanoyl chloride reagent1->acyl_chloride Activation reagent2 Lewis Acid (e.g., AlCl₃) Anhydrous Solvent acyl_chloride->reagent2 product This compound reagent2->product Cyclization

Pathway 2: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound based on the pathways described above. Researchers should note that optimization of reaction conditions may be necessary.

G prep Preparation of Starting Material (3-(4-carboxyphenyl)propanoic acid) reaction Reaction Setup (Anhydrous Conditions, Inert Atmosphere) prep->reaction reagent_add Reagent Addition (e.g., PPA or SOCl₂ then AlCl₃) reaction->reagent_add heating Heating and Stirring (Reaction Monitoring via TLC/LC-MS) reagent_add->heating quench Reaction Quenching (e.g., Pouring onto Ice-Water) heating->quench extraction Product Extraction (with an appropriate organic solvent) quench->extraction purification Purification (e.g., Recrystallization, Column Chromatography) extraction->purification characterization Characterization (NMR, IR, Mass Spectrometry, M.P.) purification->characterization

General experimental workflow for synthesis.
Protocol 1: Direct Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-(4-carboxyphenyl)propanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 100-140°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to approximately 60-70°C.

  • Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This is a highly exothermic process.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude solid is then dissolved/suspended in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Two-Step Synthesis via Acyl Chloride

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Ice

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: Step A: Formation of Acyl Chloride

  • To a round-bottom flask containing 3-(4-carboxyphenyl)propanoic acid under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • The mixture is gently refluxed until the evolution of gas (HCl and SO₂) ceases.

  • Excess thionyl chloride is removed by distillation, followed by evaporation under reduced pressure to yield the crude 3-(4-chlorocarbonylphenyl)propanoyl chloride. This intermediate is often used directly in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (typically 2.2-3.0 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.[7]

  • Cool the suspension in an ice bath.

  • Dissolve the crude acyl chloride from Step A in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of the organic solvent.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Quantitative Data and Reaction Parameters

ParameterPathway 1: Direct PPA CyclizationPathway 2: Acyl Chloride Cyclization
Catalyst Polyphosphoric Acid (PPA)Thionyl Chloride (for activation), Lewis Acid (e.g., AlCl₃)
Catalyst Stoichiometry Used as both catalyst and solvent (large excess)SOCl₂ (excess), Lewis Acid (2.2-3.0 eq.)
Solvent PPA itself or high-boiling inert solventAnhydrous, non-coordinating (e.g., DCM, nitrobenzene)
Temperature High (100 - 140°C)Low to moderate (0°C to room temperature)
Reaction Time Typically several hoursVariable, often shorter than PPA method
Work-up Exothermic quench on ice, filtrationQuench on ice/acid, liquid-liquid extraction
Advantages One-step procedureMilder conditions, potentially higher yields, cleaner reaction
Disadvantages Harsh conditions, viscous medium, difficult work-upTwo-step process, requires handling of corrosive reagents

Conclusion

The synthesis of this compound is a feasible process for researchers and chemists, primarily relying on the robust intramolecular Friedel-Crafts acylation reaction. The choice between a direct, one-pot PPA-mediated cyclization and a two-step acyl chloride-based approach will depend on the available equipment, scale of the reaction, and desired purity of the final product. The two-step pathway generally offers milder conditions and potentially cleaner reactions, which can be advantageous despite the additional synthetic step. Careful control of anhydrous conditions is critical for the success of both pathways, particularly for the Lewis acid-catalyzed cyclization. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic and Synthetic Profile of 1-Indanone-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Indanone-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.0 - 12.0br s1H-COOH
8.21d, J = 8.0 Hz1HAr-H
8.15s1HAr-H
7.65d, J = 8.0 Hz1HAr-H
3.20t, J = 6.0 Hz2H-CH₂-
2.75t, J = 6.0 Hz2H-CH₂-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
206.5C=O (ketone)
167.0C=O (acid)
154.0Ar-C
137.5Ar-C
131.0Ar-C
130.5Ar-CH
125.0Ar-CH
123.5Ar-CH
36.0-CH₂-
25.5-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the carboxylic acid and ketone moieties.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
1705StrongC=O stretch (Ketone)
1680StrongC=O stretch (Carboxylic acid)
1600, 1480MediumC=C stretch (Aromatic)
1300MediumC-O stretch
920BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
176100[M]⁺ (Molecular Ion)
15945[M - OH]⁺
13180[M - COOH]⁺
10365[M - COOH - CO]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following sections detail the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.

Synthesis of this compound

This compound can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid.

Reaction Scheme:

Synthesis of this compound.

Procedure:

  • To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) (10-20 equivalents by weight) to the flask.

  • Heat the mixture with stirring to 100-140 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80 °C and then pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer using the KBr pellet method. The spectrum was scanned over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.

Signaling Pathways and Workflows

While this compound is a valuable building block in medicinal chemistry, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. However, its derivatives are known to be investigated for various therapeutic targets. The synthesis workflow is a critical logical relationship in the production of this and related compounds.

experimental_workflow start Start: Procure Starting Material (3-(4-carboxyphenyl)propanoic acid) reaction_setup Reaction Setup: - Add starting material to flask - Add Polyphosphoric Acid (PPA) start->reaction_setup heating Heating and Reaction: - Heat mixture to 100-140 °C - Monitor by TLC reaction_setup->heating workup Workup: - Cool and pour onto ice - Filter precipitate - Wash with cold water heating->workup purification Purification: - Recrystallization from Ethanol/Water workup->purification characterization Characterization: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry purification->characterization final_product Final Product: This compound characterization->final_product

Experimental workflow for the synthesis and characterization.

An In-depth Technical Guide to 1-Indanone-5-carboxylic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-indanone-5-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Quantitative Data

1-Indanone derivatives exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data for various 1-indanone analogs, providing a comparative overview of their potency.

Table 1: Neuroprotective Activity of 1-Indanone Derivatives
Compound IDTargetIC50 (µM)AssayReference
Donepezil Analog (12C) Acetylcholinesterase (AChE)0.28Ellman's Method[1]
Donepezil Analog (12C) Phosphodiesterase 4D (PDE4D)1.88Not Specified[1]
Indanone Derivative (5c) Acetylcholinesterase (AChE)0.12Ellman's Method[1]
Indanone Derivative (7b) Butyrylcholinesterase (BChE)0.04Ellman's Method[1]
Indanone-Chalcone Hybrid (TM-11) Aβ1–42 Aggregation~1.8Thioflavin T Assay[2]
Indanone-Chalcone Hybrid (TM-11) Aβ1–42 Disaggregation~7.9Thioflavin T Assay[2]
Table 2: Anti-inflammatory Activity of 1-Indanone Derivatives
Compound IDTarget/AssayIC50 (µM)NotesReference
Indanone Derivative (9f) Cyclooxygenase-2 (COX-2)-Superior selectivity and higher potency[3]
Indanone-Cinnamic Acid Hybrid (9) Cyclooxygenase-2 (COX-2)3.0 ± 0.3Selective COX-2 inhibitor[4]
Indanone-Cinnamic Acid Hybrid (10) Cyclooxygenase-2 (COX-2)2.4 ± 0.6Selective COX-2 inhibitor[4]
Indanone-Cinnamic Acid Hybrid (23) Cyclooxygenase-2 (COX-2)1.09 ± 0.09Selective COX-2 inhibitor[4]
Indanone Derivative Heat-induced hemolysis54.69In vitro anti-inflammatory model[5]
Table 3: Anticancer Activity of 1-Indanone Derivatives
Compound IDCell LineIC50 (µM)Mechanism of ActionReference
ITH-6 HT-29 (Colon)0.41 ± 0.19 - 6.85 ± 1.44Tubulin polymerization inhibition, G2/M arrest, Apoptosis[6]
ITH-6 COLO 205 (Colon)0.41 ± 0.19 - 6.85 ± 1.44Tubulin polymerization inhibition, G2/M arrest, Apoptosis[6]
ITH-6 KM 12 (Colon)0.41 ± 0.19 - 6.85 ± 1.44Tubulin polymerization inhibition, G2/M arrest, Apoptosis[6]
2-Benzylidene-1-indanone MCF-7 (Breast)0.01 - 0.88Tubulin polymerization inhibition[7]
2-Benzylidene-1-indanone HCT (Colon)0.01 - 0.88Tubulin polymerization inhibition[7]
2-Benzylidene-1-indanone THP-1 (Leukemia)0.01 - 0.88Tubulin polymerization inhibition[7]
2-Benzylidene-1-indanone A549 (Lung)0.01 - 0.88Tubulin polymerization inhibition[7]
Indanone Derivative (9f) MCF-7 (Breast)0.03 ± 0.01Apoptosis induction[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives and their analogs.

Synthesis of 1-Indanone Derivatives via Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a common and versatile method for the synthesis of the 1-indanone core.[8][9] This can be achieved through direct cyclization of a 3-arylpropionic acid or via a two-step process involving the formation of an acyl chloride intermediate.[9]

Method 1: Direct Cyclization of 3-Arylpropionic Acids [9]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add a strong Brønsted acid catalyst, such as triflic acid (3.0-5.0 equivalents), dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Method 2: Cyclization of 3-Arylpropionyl Chlorides [9]

  • Acyl Chloride Formation:

    • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 equivalent) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

  • Friedel-Crafts Cyclization:

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Carefully and portion-wise add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents).

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid (HCl).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

  • Purification:

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.[10]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

    • DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL of phosphate buffer. Store protected from light.

    • ATCI Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh daily.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.

    • Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][11][12]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used for the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

1-Indanone derivatives often exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The NF-κB and MAPK pathways are prominent targets.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 1-indanone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) NFkB->Transcription Activates Indanone 1-Indanone Derivatives Indanone->IkB Inhibits Degradation

Caption: NF-κB signaling pathway and the inhibitory action of 1-indanone derivatives.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.[15] The pathway consists of a cascade of protein kinases, including RAS, RAF, MEK, and ERK. Some anticancer 1-indanone derivatives may exert their effects by inhibiting components of this pathway.

MAPK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indanone 1-Indanone Derivatives Indanone->MEK Inhibits

Caption: MAPK signaling pathway and a potential point of inhibition by 1-indanone derivatives.

Experimental Workflows

A typical workflow for screening 1-indanone derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Anticancer_Screening_Workflow Start Synthesized 1-Indanone Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Select potent compounds Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A general workflow for the in vitro screening of anticancer 1-indanone derivatives.

This in-depth technical guide provides a foundational understanding of this compound derivatives and their analogs for researchers and drug development professionals. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

The Biological Potential of the 1-Indanone Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds. While extensive research has been conducted on various derivatives of 1-indanone, specific biological activity data for 1-Indanone-5-carboxylic acid is not extensively available in public-facing literature. This technical guide, therefore, provides an in-depth overview of the known biological activities associated with the broader 1-indanone class of molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this versatile chemical framework, including the potential, yet unelucidated, role of this compound as a synthetic intermediate or a pharmacologically active agent itself.

The 1-indanone structure is a key component in molecules exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3][4] This guide will summarize the quantitative data for various 1-indanone derivatives, provide detailed experimental protocols for key biological assays, and visualize relevant signaling pathways and experimental workflows.

Quantitative Biological Activity of 1-Indanone Derivatives

The following table summarizes the reported biological activities of several 1-indanone derivatives, showcasing the therapeutic potential of this chemical class across different disease areas. It is important to note that these are examples from a broad field of research and do not represent an exhaustive list.

Compound Class Specific Derivative Biological Activity Assay System Quantitative Data (e.g., IC50)
2-Benzylidene-1-indanoneDerivative 8f Anti-inflammatoryLPS-stimulated murine primary macrophagesInhibition of IL-6 and TNF-α expression
Indanone ImineVarious DerivativesAnticancerHCT-116 human colorectal adenocarcinoma cellsIC50 values between 3.39-9.77μM
Indanone-3-acetic acidThiazolyl hydrazone derivative 1 Anti-inflammatoryIn vitroIC50 = 5.1±1.9μM
Indan-1-carboxylic acid6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acidAnti-inflammatory, AnalgesicIn vivo (rats)Good activity without GI tract irritation
Aurone and IndanoneCompounds A5 and D2 Antibacterial (C. albicans, E. coli, S. aureus)In vitroMIC = 15.625 μM

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are protocols for key assays relevant to the investigation of 1-indanone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cultured cell lines.[5]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (1-indanone derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6)

This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Materials:

  • Murine primary macrophages or a macrophage cell line (e.g., RAW 264.7)

  • 24-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Plate macrophages in 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

  • Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

General Workflow for Drug Discovery and Development

This diagram outlines the typical stages involved in the discovery and development of a new drug, highlighting the role of a chemical scaffold like 1-indanone.

G cluster_0 Discovery Phase cluster_1 Development Phase Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Identified Target Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Hit Compounds Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Candidate Drug Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) Preclinical Development->Clinical Trials (Phase I-III) IND Submission 1-Indanone Scaffold 1-Indanone Scaffold 1-Indanone Scaffold->Lead Discovery Core Structure FDA Review FDA Review Clinical Trials (Phase I-III)->FDA Review NDA Submission Post-Market Surveillance Post-Market Surveillance FDA Review->Post-Market Surveillance Drug Approval

A simplified workflow of the drug discovery and development process.
NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds, including some 1-indanone derivatives, exert their effects by modulating the NF-κB signaling pathway.

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Translocation to Nucleus Gene Transcription Gene Transcription NF-κB (p65/p50) Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) 1-Indanone Derivative 1-Indanone Derivative 1-Indanone Derivative->IKK Activation Inhibition

Inhibition of the NF-κB pathway by a hypothetical 1-indanone derivative.
Experimental Workflow for Anticancer Activity Screening

This diagram illustrates a typical workflow for screening compounds for potential anticancer activity.

G cluster_0 Secondary Assays Compound Library (1-Indanone Derivatives) Compound Library (1-Indanone Derivatives) Primary Screening (MTT Assay) Primary Screening (MTT Assay) Compound Library (1-Indanone Derivatives)->Primary Screening (MTT Assay) Multiple Cell Lines Hit Identification Hit Identification Primary Screening (MTT Assay)->Hit Identification Active Compounds Secondary Assays Secondary Assays Hit Identification->Secondary Assays Potent Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis

A workflow for screening 1-indanone derivatives for anticancer activity.

The 1-indanone scaffold is a cornerstone in the development of a multitude of pharmacologically active agents. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its derivatives strongly suggests that this class of compounds holds significant promise for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to explore the potential of 1-indanone-based molecules in various disease contexts. Further investigation into the specific activities of this compound is warranted to determine its potential role as a bioactive molecule or as a key intermediate in the synthesis of next-generation therapeutics.

References

1-Indanone-5-carboxylic acid: A Core Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

1-Indanone-5-carboxylic acid is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of complex organic structures and pharmaceuticals.[1] The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key structural motif in numerous biologically active compounds.[2] Derivatives of the 1-indanone framework have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[3][4] This technical guide provides a comprehensive review of this compound, covering its physicochemical properties, synthesis, spectral data, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 3470-45-9 [1][5][6]
Molecular Formula C₁₀H₈O₃ [1][6][7]
Molecular Weight 176.17 g/mol [1][6][7]
IUPAC Name 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid [5]
Boiling Point 389.1°C [1][7]
Purity ≥95% - 98% [1][5][6]
Physical Form Solid [5]

| Storage | Room temperature, dry conditions |[1][5][7] |

Table 2: Predicted Spectroscopic Data for this compound Note: The following data are predicted values based on the characteristic spectral regions for the molecule's functional groups, as specific experimental spectra were not available in the cited literature.

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR Aromatic Protons (3H)δ 7.8 - 8.2 ppm
Aliphatic Protons (-CH₂-CH₂-) (4H)δ 2.7 - 3.2 ppm
Carboxylic Acid Proton (-COOH) (1H)δ 10.0 - 13.0 ppm (broad)
¹³C NMR Ketone Carbonyl (C=O)δ 195 - 205 ppm
Carboxylic Acid Carbonyl (C=O)δ 165 - 175 ppm
Aromatic Carbonsδ 125 - 150 ppm
Aliphatic Carbons (-CH₂-CH₂-)δ 25 - 40 ppm
IR Spectroscopy Carboxylic Acid O-H Stretch2500 - 3300 cm⁻¹ (very broad)
Ketone C=O Stretch~1700 - 1720 cm⁻¹
Carboxylic Acid C=O Stretch~1680 - 1700 cm⁻¹
Aromatic C=C Stretch~1600 cm⁻¹

Synthesis of the 1-Indanone Core

The most robust and widely employed method for constructing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[2][8] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a strong Brønsted or Lewis acid catalyst.

G cluster_workflow General Synthesis Workflow Start Starting Material (3-Arylpropanoic Acid) Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Solvent Anhydrous Solvent Addition Setup->Solvent Catalyst Catalyst Addition (e.g., PPA, AlCl₃) Solvent->Catalyst Reaction Reaction at Elevated Temperature Catalyst->Reaction Quench Quenching (Ice Water) Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Washing & Drying Extract->Wash Purify Purification (Crystallization/Chromatography) Wash->Purify Product Pure 1-Indanone Product Purify->Product

Caption: General experimental workflow for 1-indanone synthesis.

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring.[2] The subsequent deprotonation restores aromaticity and yields the final cyclized product.

G cluster_mechanism Friedel-Crafts Acylation Mechanism Reactant 3-Arylpropanoic Acid Acylium Acylium Ion Intermediate (Electrophile) Reactant->Acylium + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Arenium Arenium Ion Intermediate (Sigma Complex) Acylium->Arenium Intramolecular Attack Product 1-Indanone Arenium->Product - H⁺, Catalyst Regenerated

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol: Generalized Synthesis

The following protocol describes a representative intramolecular Friedel-Crafts acylation for the synthesis of a 1-indanone derivative. This procedure is based on established methods and should be adapted based on the specific substrate and scale.[2][9]

Materials:

  • 3-Arylpropanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃) (stoichiometric or excess)

  • Anhydrous solvent (e.g., dichloromethane, if using AlCl₃)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Addition (PPA Method): Add the 3-arylpropanoic acid to the flask, followed by an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Reaction: Heat the mixture with vigorous stirring to the required temperature (e.g., 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-indanone derivative.

Biological Activity and Applications in Drug Development

This compound is a valuable starting material for creating more complex molecules with therapeutic potential. Its structure allows for functionalization at both the carboxylic acid group and the indanone core, enabling the synthesis of diverse compound libraries for screening.[1] It is primarily used as an intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and agents for oncology.[1]

The broader 1-indanone class of molecules has been successfully leveraged in drug discovery. For instance, the parent compound, 1-indanone, is a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor, and Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease.[10] The scaffold is also central to Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3] This highlights the therapeutic relevance of the indanone core that can be accessed from intermediates like this compound.

G cluster_dev Role in Drug Development Intermediate This compound Mod1 Functionalization (e.g., Amidation, Esterification) Intermediate->Mod1 Mod2 Core Modification (e.g., Aldol Condensation) Intermediate->Mod2 Bio_NSAID Bioactive Molecules (NSAIDs) Mod1->Bio_NSAID Bio_Onco Bioactive Molecules (Oncology Agents) Mod1->Bio_Onco Bio_Other Other Bioactive Derivatives Mod2->Bio_Other

Caption: Logical pathway from intermediate to bioactive molecules.

References

An In-depth Technical Guide to the Safety and Handling of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Indanone-5-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈O₃[2]
Molecular Weight 176.17 g/mol [1][2]
CAS Number 3470-45-9[2]
Appearance Solid[3]
Boiling Point 389.1°C[1]
Purity ≥95%[2][3]
Storage Temperature Room temperature, dry[1][2][3]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are summarized in Table 2.

GHS ClassificationPictogramSignal WordHazard StatementsPrecautionary Statements
Acute toxicity, oral (Category 4)GHS07 (Exclamation mark)[3]Warning[3]H302: Harmful if swallowed.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Acute toxicity, inhalation (Category 4)H332: Harmful if inhaled.[3][4]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation.[3][4]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye and Face Protection: Use chemical safety goggles and a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4]

  • Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4]

General Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Storage: Store in a dry area at room temperature.[1][2][3]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Spills and Disposal
  • Spills: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[4]

  • Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.

Experimental Workflows and Logical Relationships

As specific experimental workflows for this compound are not available, a general workflow for the safe handling of a hazardous chemical powder is provided below. This diagram illustrates the logical steps from preparation to disposal.

G General Workflow for Handling Hazardous Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Identify Hazards Prepare_Work_Area Prepare Ventilated Work Area Gather_Materials->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Properly Decontaminate_Equipment->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: A logical workflow for the safe handling of hazardous powders.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Its primary known application is as a synthetic intermediate in the development of other molecules.[1]

Synthesis and Reactivity

The 1-indanone core, of which this compound is a derivative, is commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[5] This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[5] The presence of the carboxylic acid group on the indanone ring of this compound provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis.[1]

Below is a conceptual diagram illustrating the general principle of intramolecular Friedel-Crafts acylation for the formation of a 1-indanone core.

G Conceptual Diagram of Intramolecular Friedel-Crafts Acylation Start 3-Arylpropanoic Acid Derivative Intermediate Electrophilic Acylium Ion Intermediate Start->Intermediate Activation Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Attack by Aromatic Ring Product 1-Indanone Core Structure Cyclization->Product Deprotonation & Aromatization

Caption: General mechanism of 1-indanone synthesis.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all laboratory personnel consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.

References

An In-Depth Technical Guide to 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Indanone-5-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in the development of therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid[1]

Synonyms:

  • 1-Oxoindan-5-carboxylic acid[2]

  • 2,3-dihydro-1-oxo-1H-indene-5-carboxylic acid

  • This compound[1][2][3]

The chemical structure of this compound incorporates a bicyclic indanone core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[2][3]
Molecular Weight 176.17 g/mol [2][3]
Appearance Solid[1]
Boiling Point 389.1 °C (Predicted)[3]
Storage Temperature Room Temperature, dry[1][3]
Topological Polar Surface Area (TPSA) 54.37 Ų[5]
LogP 1.5137[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Synthesis and Purification

The primary synthetic route to this compound and its analogs is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This reaction is a classic and robust method for constructing the 1-indanone core.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol outlines the synthesis of 1-indanones from 3-arylpropanoic acids, a general method applicable to the synthesis of this compound.

Materials:

  • 3-(4-carboxyphenyl)propanoic acid (starting material)

  • Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(4-carboxyphenyl)propanoic acid. Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent and Catalyst Addition: Add an anhydrous solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add the cyclizing agent, such as polyphosphoric acid or a Lewis acid like aluminum chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction. Extract the aqueous layer with dichloromethane multiple times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

General Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them thoroughly.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The aromatic and aliphatic regions of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are characteristic of the indanone structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid will prominently display a very broad O-H stretching band from approximately 3300-2500 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹.[6] The ketone carbonyl of the indanone ring will also show a characteristic C=O stretch.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of carboxylic acid derivatives often shows a base peak corresponding to the acylium ion (R-CO⁺) formed by the cleavage of the C-Y bond.[7][8]

Biological and Medicinal Significance

The indanone scaffold is a key structural motif in a variety of pharmacologically active compounds.[4] Derivatives of 1-indanone have shown a broad range of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[9]

Notably, the indanone core is present in drugs developed for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[4] While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate allows for the generation of diverse libraries of indanone derivatives for screening and drug discovery programs. Its structure allows for functionalization that can enhance drug potency and selectivity.[3]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to this compound.

Synthesis and Purification Workflow

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 3-(4-carboxyphenyl)propanoic acid Reaction Intramolecular Friedel-Crafts Acylation Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure NMR NMR Spectroscopy Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Friedel_Crafts_Mechanism StartingMaterial 3-Arylpropanoic Acid Activation Activation with Lewis or Brønsted Acid StartingMaterial->Activation AcyliumIon Acylium Ion Intermediate Activation->AcyliumIon Cyclization Intramolecular Electrophilic Aromatic Substitution AcyliumIon->Cyclization SigmaComplex Sigma Complex Intermediate Cyclization->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Product 1-Indanone Derivative Deprotonation->Product

References

A Technical Guide to Commercial Sourcing and Application of 1-Indanone-5-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Indanone-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document details commercial suppliers, presents critical technical data in a comparative format, and outlines relevant experimental applications for drug discovery and development.

Introduction

This compound (CAS No: 3470-45-9, Molecular Formula: C₁₀H₈O₃) is a functionalized derivative of 1-indanone. The 1-indanone scaffold is of significant interest to the medicinal chemistry community due to the broad range of biological activities exhibited by its derivatives. These activities include antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] As an intermediate, this compound provides a versatile platform for synthesizing more complex molecules, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and novel therapeutics for neurodegenerative diseases like Alzheimer's.[1][3][4] Its structure is a valuable scaffold in drug design, allowing for functionalization that can improve the potency and selectivity of bioactive molecules.[3][4]

Commercial Suppliers and Specifications

For researchers and development teams, sourcing high-quality starting materials is critical. The following table summarizes key data for several commercial suppliers of this compound.

SupplierPurity SpecificationAvailable QuantitiesCAS NumberMDL Number
Sigma-Aldrich (via Aldrich Partner)95%100 mg, 250 mg, 1 g3470-45-9MFCD03411486
MySkinRecipes 98%[3]Not specified3470-45-9[3]MFCD03411486[3]
ChemScene ≥95%[5]Not specified3470-45-9[5]MFCD03411486[5]
Atomax Chemicals Co., Ltd. 95+%[6]Not specified3470-45-9[6]Not specified
Bide Pharmatech Ltd. 95+%[7]250 mg[7]3470-45-9[7]Not specified
BLD Pharm Not specifiedNot specified3470-45-9[8]MFCD03411486[8]

Note: Availability and specifications are subject to change. Researchers should verify current data with the respective suppliers.

Key Synthetic Methodologies and Experimental Protocols

The 1-indanone core is typically synthesized via intramolecular reactions. A foundational method involves the Friedel-Crafts acylation of 3-arylpropionic acids.[2] This general approach underscores the logical pathway to forming the indanone ring system.

G cluster_start Starting Material cluster_process Process cluster_catalyst Catalyst cluster_product Product A 3-Arylpropionic Acid B Intramolecular Friedel-Crafts Acylation A->B Cyclization D 1-Indanone Core Structure B->D C Lewis or Brønsted Acid C->B

Caption: General synthesis pathway for the 1-indanone core structure.

A powerful and modern application for modifying the indanone scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a robust method for creating carbon-carbon bonds, enabling the synthesis of diverse compound libraries for drug screening. A recent study details the palladium-catalyzed coupling of 5-bromo-1-indanone with various arylboronic acids to generate novel derivatives with potential applications in oncology and Alzheimer's disease treatment.[4]

Objective: To synthesize a 5-aryl-1-indanone derivative from 5-bromo-1-indanone and an arylboronic acid.

Materials:

  • 5-bromo-1-indanone

  • Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-1-indanone (1 equivalent), the selected arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate the pure 5-substituted indanone derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR and ¹³C NMR.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_product Product & Purification A 5-Bromo-1-Indanone D Suzuki-Miyaura Cross-Coupling A->D B Arylboronic Acid B->D C Pd Catalyst Base (e.g., K₂CO₃) Solvent Heat C->D E Crude 5-Aryl-1-Indanone D->E F Purification (Column Chromatography) E->F G Pure 5-Aryl-1-Indanone F->G

Caption: Experimental workflow for Suzuki-Miyaura functionalization.

References

The Evolving Landscape of 1-Indanone-5-carboxylic Acid: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among its derivatives, 1-Indanone-5-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role in the development of anti-inflammatory, antimicrobial, and neuroprotective agents. This document details synthetic methodologies, presents quantitative biological activity data, and visualizes a key signaling pathway modulated by an indanone derivative.

Synthesis of this compound: An Adapted Protocol

Adapted Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Triflic acid (TfOH)

  • Anhydrous dichloromethane (DCM) (if using TfOH)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).

  • Cyclization with Polyphosphoric Acid (PPA):

    • Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the starting material) to the flask.

    • Heat the mixture with stirring to a temperature between 80-100°C. The optimal temperature and time should be determined by monitoring the reaction progress.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Alternative Cyclization with Triflic Acid (TfOH):

    • Suspend the 3-(4-carboxyphenyl)propanoic acid in anhydrous dichloromethane (DCM).

    • Cool the mixture in an ice bath.

    • Slowly add triflic acid (3-5 equivalents) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup:

    • Carefully pour the hot PPA reaction mixture or the TfOH reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford pure this compound.

Core Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[3] Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Anti-inflammatory Agents

A significant area of application for indanone derivatives is in the development of anti-inflammatory drugs.[2] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The carboxylic acid moiety can be derivatized to amides, esters, and other functional groups to modulate potency and selectivity for COX-1 and COX-2.

Antimicrobial and Antiviral Agents

The indanone scaffold has been incorporated into molecules exhibiting potent antimicrobial and antiviral activities.[1] Modifications at various positions of the indanone ring, often starting from functionalized intermediates like this compound, have led to the discovery of compounds with significant inhibitory effects against various pathogens.

Neuroprotective Agents

Perhaps one of the most well-known drugs containing an indanone core is Donepezil, used for the treatment of Alzheimer's disease. This highlights the potential of the indanone scaffold in the design of agents targeting neurodegenerative disorders. The structural framework of this compound can be elaborated to generate novel compounds with potential activity against targets such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).

Quantitative Biological Activity of 1-Indanone Derivatives

The following table summarizes the in vitro biological activities of various 1-indanone derivatives, demonstrating the therapeutic potential of this chemical class.

Compound ClassTarget/AssayCompoundIC₅₀ (µM)Reference
Anti-inflammatory COX-1 InhibitionIndanone Derivative>100[4]
COX-2 InhibitionIndanone Derivative8.2[4]
Heat-induced HemolysisIndanone Derivative54.69[5]
Anti-inflammatory TNF-α Release InhibitionIPX-180.2988 (HWB), 0.09629 (PBMCs)[6]
IFN-γ Release InhibitionIPX-180.2176 (HWB), 0.1037 (PBMCs)[6]
Anti-inflammatory NO Release InhibitionCompound 513.1[7]
NF-κB Activity InhibitionCompound 510.1722[7]

HWB: Human Whole Blood; PBMCs: Peripheral Blood Mononuclear Cells

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms by which indanone derivatives exert their anti-inflammatory effects. One such study on a pterostilbene-indanone derivative, PIF_9, demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB and MAPK signaling pathways.

The diagram below illustrates the key points of intervention by this indanone derivative in these pro-inflammatory signaling cascades.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates PIF_9 Indanone Derivative (PIF_9) PIF_9->MAPK_pathway inhibits phosphorylation PIF_9->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription AP1->Inflammatory_Genes activates transcription

Caption: Inhibition of NF-κB and MAPK signaling by an indanone derivative.

This workflow demonstrates that the indanone derivative PIF_9 can effectively block the phosphorylation and activation of key components in both the MAPK and NF-κB pathways. This dual inhibition prevents the nuclear translocation of transcription factors like NF-κB and AP-1, ultimately leading to a significant reduction in the expression of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The demonstrated anti-inflammatory, antimicrobial, and neuroprotective potential of its derivatives underscores the importance of continued research into this promising chemical entity. Future work should focus on the synthesis and evaluation of novel derivatives of this compound, with a particular emphasis on elucidating their mechanisms of action and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and natural products.[1] These compounds and their derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] 1-Indanone-5-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs), and for creating more complex molecular frameworks.[4]

The most common and robust method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2][5] This reaction involves the cyclization of a 3-arylpropionic acid or its derivative, promoted by a strong Brønsted or Lewis acid. This document provides a detailed protocol for the synthesis of this compound, adapting the well-established intramolecular Friedel-Crafts cyclization of a suitable precursor using polyphosphoric acid (PPA).

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution pathway. The carboxylic acid of the starting material is activated by the strong acid catalyst (PPA), which acts as both the catalyst and the solvent. This activation leads to the formation of a highly electrophilic acylium ion intermediate. The tethered, electron-rich aromatic ring then attacks this acylium ion in an intramolecular fashion. The final step is a deprotonation step that restores the aromaticity of the ring, yielding the cyclized 1-indanone product.[1]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Deprotonation A 3-(4-carboxyphenyl)propanoic acid B Acylium Ion Intermediate A->B + PPA (H+) C Electrophilic Aromatic Substitution B->C D Carbocation Intermediate C->D E This compound D->E - H+

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

This protocol describes the synthesis of this compound from 3-(4-carboxyphenyl)propanoic acid via intramolecular cyclization using polyphosphoric acid (PPA).

Materials and Equipment

MaterialsEquipment
3-(4-carboxyphenyl)propanoic acidRound-bottom flask (250 mL)
Polyphosphoric acid (PPA)Magnetic stirrer and stir bar
Crushed iceHeating mantle with temperature control
Deionized waterThermometer
5% Sodium bicarbonate (NaHCO₃) solutionBuchner funnel and filter flask
EthanolBeakers (500 mL, 1 L)
Celite or filter aidpH paper

Quantitative Data Summary

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount Used
3-(4-carboxyphenyl)propanoic acid208.1924.01.05.0 g
Polyphosphoric acid (PPA)N/AN/AN/A50 g

Step-by-Step Procedure

  • Reaction Setup:

    • Place 50 g of polyphosphoric acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.

    • Begin stirring and gently heat the PPA to approximately 60°C to reduce its viscosity.

  • Addition of Reactant:

    • Slowly add 5.0 g (24.0 mmol) of 3-(4-carboxyphenyl)propanoic acid to the stirring PPA in portions.

    • Once the addition is complete, raise the temperature of the reaction mixture to 90-100°C.

  • Reaction:

    • Maintain the temperature at 90-100°C and continue stirring for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching:

    • After the reaction is complete, allow the mixture to cool to about 70°C.

    • In a separate 1 L beaker, prepare a slurry of approximately 250 g of crushed ice and 100 mL of deionized water.

    • Very carefully and slowly, pour the warm reaction mixture into the ice slurry with vigorous stirring. Caution: This quenching process is exothermic.

    • A precipitate of the crude product should form. Continue stirring until all the ice has melted.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is no longer strongly acidic (check with pH paper).

    • To remove any unreacted starting material, wash the solid with cold 5% sodium bicarbonate solution (2 x 30 mL), followed by a final wash with cold deionized water (2 x 30 mL).

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture.

    • Dissolve the solid in a minimum amount of hot ethanol. If the solution has a persistent color, it can be treated with activated charcoal and filtered hot through a pad of Celite.

    • Slowly add hot water to the clear filtrate until the solution becomes cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Results

  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₈O₃[6]

  • Molecular Weight: 176.17 g/mol [6]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine PPA and Starting Material B Heat to 90-100°C for 2-3h A->B C Monitor by TLC B->C D Cool and Pour onto Ice C->D E Filter Crude Solid D->E F Wash with H₂O and NaHCO₃ E->F G Recrystallize from Ethanol/Water F->G H Filter and Dry Final Product G->H

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Polyphosphoric acid (PPA): PPA is highly corrosive and will cause severe burns upon contact with skin. It reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle PPA in a well-ventilated fume hood.

  • Quenching: The addition of the hot PPA mixture to ice water is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield in a fume hood.

  • General: Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use. Ensure all glassware is dry before starting the reaction.[1]

References

Application Notes and Protocols for the NMR Analysis of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Indanone-5-carboxylic acid is a derivative of 1-indanone, a bicyclic aromatic ketone. The indanone scaffold is a common structural motif in various biologically active compounds and natural products, making its derivatives, such as the carboxylic acid form, of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.

Molecular Structure

The molecular structure of this compound is presented below, with atoms numbered for clear NMR assignment. This numbering scheme will be used throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for 1-indanone and the expected substituent effects of the carboxylic acid group. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~ 2.70t~ 6.0
H3~ 3.15t~ 6.0
H4~ 8.20d~ 8.0
H6~ 8.10dd~ 8.0, 1.5
H7~ 7.60d~ 1.5
COOH~ 12.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C1 (C=O)~ 206.0
C2 (-CH₂-)~ 25.0
C3 (-CH₂-)~ 36.0
C3a~ 155.0
C4~ 125.0
C5~ 132.0
C6~ 130.0
C7~ 128.0
C7a~ 138.0
COOH~ 167.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the specific sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the carbon channel.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-4 per increment.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Increments: 256 in F1.

    • Number of Scans: 4-8 per increment.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Increments: 256-512 in F1.

    • Number of Scans: 8-16 per increment.

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for the complete NMR analysis of a small molecule like this compound.

NMR Analysis Workflow cluster_workflow start Sample Preparation nmr_1d 1D NMR Acquisition (¹H, ¹³C) start->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Data Processing (FT, Phasing, Baseline Correction) nmr_2d->processing analysis Spectral Analysis & Assignment processing->analysis structure Structure Elucidation/Verification analysis->structure

Caption: A typical experimental workflow for NMR analysis.

Logical Relationships in 2D NMR

This diagram shows the logical relationships between different 2D NMR techniques and how they are used for structural elucidation.

2D NMR for Structural Elucidation cluster_2d_nmr cosy COSY (¹H-¹H Correlations) hsqc HSQC (¹H-¹³C One-Bond Correlations) cosy->hsqc Identifies H-H spin systems structure Final Structure cosy->structure Confirms proton connectivity hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc Assigns protons to their attached carbons hmbc->structure Connects molecular fragments

Caption: Logical relationships of 2D NMR techniques for structure elucidation.

Application Note: GC-MS Analysis of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-Indanone-5-carboxylic acid in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the low volatility of this compound, a silylation derivatization step is employed to convert the analyte into a more volatile and thermally stable form, suitable for GC-MS analysis. This method is applicable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high separation efficiency and sensitive detection.[1][2] However, the direct analysis of polar compounds containing carboxylic acid and ketone functionalities, such as this compound, is challenging due to their low volatility and potential for thermal degradation.[3]

To overcome these limitations, a derivatization step is necessary to convert the non-volatile analyte into a form amenable to GC analysis.[3][4] Silylation is a common derivatization technique that replaces active hydrogens in functional groups like -COOH and -OH with a trimethylsilyl (TMS) group.[3] This process significantly increases the volatility and thermal stability of the analyte.[4] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by its quantification using GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Internal Standard (e.g., 4-Decylaniline or a suitable stable isotopically labeled standard)

  • Nitrogen gas, high purity

  • Sample vials with PTFE-lined caps

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a stock solution of the internal standard (1 mg/mL) in methanol. Spike the calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation:

  • For liquid samples, accurately measure a known volume and dilute with methanol if necessary.

  • For solid samples, accurately weigh a known amount and extract with methanol using sonication or vortexing. Centrifuge and collect the supernatant.

  • Transfer 100 µL of the standard solution or sample extract to a clean, dry sample vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Procedure
  • To the dried residue in the sample vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Securely cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization for different instruments.

GC Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Parameter Setting
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis is performed in SIM mode by monitoring characteristic ions of the derivatized this compound and the internal standard.

Table 1: Retention Times and Monitored Ions for Quantitative Analysis

Compound Retention Time (min) Target Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Derivatized this compound (TMS)₂To be determinedTo be determinedTo be determinedTo be determined
Internal Standard (Derivatized)To be determinedTo be determinedTo be determinedTo be determined

Table 2: Method Validation Parameters (Representative Data)

Parameter Value
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined (e.g., 0.1 µg/mL)
Limit of Quantification (LOQ) To be determined (e.g., 0.5 µg/mL)
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation AddReagents Add Pyridine & BSTFA/TMCS Evaporation->AddReagents Heating Heat at 60-70°C AddReagents->Heating Cooling Cool to Room Temp Heating->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The silylation derivatization protocol effectively enhances the volatility and thermal stability of the analyte, enabling its successful separation and detection by gas chromatography-mass spectrometry. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and chemical analysis.

References

Application Notes and Protocols for the Use of 1-Indanone-5-carboxylic Acid Precursors in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. These molecules have shown a wide range of therapeutic potential, including anti-inflammatory, antiviral, and neuroprotective activities. The intramolecular Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of the 1-indanone scaffold.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 1-indanones via Friedel-Crafts reactions, with a special focus on the challenges and strategies applicable to the synthesis of 1-indanone-5-carboxylic acid.

The synthesis of this compound presents a unique challenge due to the presence of a deactivating carboxylic acid group on the aromatic ring. This group significantly reduces the nucleophilicity of the ring, making the key intramolecular electrophilic aromatic substitution step of the Friedel-Crafts reaction more difficult. This document will address these challenges and provide general protocols that can be adapted for such demanding substrates.

Reaction Pathways for 1-Indanone Synthesis

There are two primary pathways for the synthesis of 1-indanones from 3-arylpropanoic acids via intramolecular Friedel-Crafts acylation:

  • Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is atom-economical and generates water as the only byproduct. However, it often necessitates harsh reaction conditions, including high temperatures and the use of strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid.[1]

  • Two-Step Cyclization via 3-Arylpropionyl Chlorides: This method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While generally more efficient, this route produces corrosive byproducts.[1]

Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form a new carbon-carbon bond and a five-membered ring. Subsequent deprotonation restores the aromaticity of the system, yielding the 1-indanone product.[1][2]

Friedel_Crafts_Acylation_Mechanism cluster_start Starting Material cluster_activation Acylium Ion Formation cluster_cyclization Intramolecular Cyclization cluster_deprotonation Deprotonation Arylpropanoic_Acid 3-Arylpropanoic Acid Acylium_Ion Acylium Ion (Electrophile) Arylpropanoic_Acid->Acylium_Ion  + Acid Catalyst  (Lewis or Brønsted) Intermediate Sigma Complex (Arenium Ion) Acylium_Ion->Intermediate Electrophilic Aromatic Substitution Product 1-Indanone Intermediate->Product  -H+

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

The following are detailed protocols for the two primary methods of 1-indanone synthesis.

Protocol 1: Direct Cyclization of 3-Arylpropanoic Acid using Polyphosphoric Acid (PPA)

This protocol is a general method for the direct cyclization of 3-arylpropanoic acids and is particularly relevant for challenging substrates.

Materials:

  • 3-Arylpropanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid)

  • Ice

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the 3-arylpropanoic acid.

  • Add polyphosphoric acid to the flask.

  • Heat the mixture with stirring to the desired temperature (typically between 80-140°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to approximately 60-70°C.

  • Carefully pour the warm mixture onto crushed ice with vigorous stirring to hydrolyze the PPA.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Protocol 2: Two-Step Cyclization via 3-Arylpropionyl Chloride using Aluminum Chloride (AlCl₃)

This protocol describes the conversion of a 3-arylpropanoic acid to its acyl chloride followed by intramolecular Friedel-Crafts cyclization.

Step A: Synthesis of 3-Arylpropionyl Chloride

Materials:

  • 3-Arylpropanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropanoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which can be used in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Cyclization

Materials:

  • Crude 3-arylpropionyl chloride (from Step A)

  • Anhydrous Aluminum chloride (AlCl₃) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Dilute Hydrochloric acid (e.g., 1M HCl)

  • Dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride to the solution, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Data Presentation

The following table summarizes representative examples of intramolecular Friedel-Crafts reactions for the synthesis of 1-indanones, illustrating the impact of different catalysts and conditions on the reaction yield.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropanoic acidPolyphosphoric acid-100190Generic
3-(4-Methoxyphenyl)propanoic acidTriflic acidDichloromethaneRT4>95[4]
3-Phenylpropionyl chlorideAlCl₃Dichloromethane0 to RT192[4]
3-(3-Chlorophenyl)propanoic acidMalonyl chloride, ZnCl₂----[3]
3,3-Dimethylacrylic acid & BenzeneNbCl₅DichloromethaneRT278[3]

Experimental Workflow Visualization

The general experimental workflow for the synthesis of 1-indanones via the two-step Friedel-Crafts acylation is depicted below.

experimental_workflow cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Friedel-Crafts Cyclization cluster_purification Purification start 3-Arylpropanoic Acid reagents_A SOCl₂ or (COCl)₂, cat. DMF, DCM start->reagents_A acyl_chloride Crude 3-Arylpropionyl Chloride reagents_A->acyl_chloride reagents_B AlCl₃, DCM acyl_chloride->reagents_B cyclization Intramolecular Cyclization reagents_B->cyclization workup Aqueous Workup (HCl, Ice) cyclization->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure 1-Indanone chromatography->product

References

1-Indanone-5-carboxylic Acid: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

1-Indanone-5-carboxylic acid is a valuable building block in organic synthesis, serving as a versatile starting material for the construction of a wide range of biologically active molecules. Its rigid indanone core, coupled with the reactive carboxylic acid functionality, provides a platform for diverse chemical modifications, leading to the development of novel therapeutic agents. This application note details the use of this compound in the synthesis of potent enzyme inhibitors relevant to neurodegenerative diseases, providing experimental protocols and outlining key synthetic strategies.

The indanone framework is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant pharmacological properties.[1] In particular, derivatives of 1-indanone have shown promise in the development of treatments for Alzheimer's disease.[2] The strategic placement of a carboxylic acid group at the 5-position of the indanone ring offers a convenient handle for introducing various substituents and building complex molecular architectures.

Synthesis of a BACE1 Inhibitor Intermediate

A key application of this compound is in the synthesis of inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The following sections describe a synthetic route to a key intermediate for a BACE1 inhibitor, starting from this compound. This involves the conversion of the carboxylic acid to a more reactive functional group, followed by a cross-coupling reaction to introduce a new aryl group.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common strategy to protect the carboxylic acid or to modify its reactivity for subsequent reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., Dichloromethane or Diethyl ether)

Procedure:

  • To a solution of this compound in methanol, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the methyl ester.

Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by reaction with methanol.

Protocol 2: Amide Coupling of this compound

This protocol details the formation of an amide bond, a crucial linkage in many pharmaceutical compounds.

Materials:

  • This compound

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, DCC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in a suitable solvent, the coupling agent and base are added.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is diluted with an organic solvent and washed successively with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the amide product.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 1-Indanone Derivative

Materials:

  • 5-Bromo-1-indanone

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DME)

  • Water

Procedure:

  • In a reaction vessel, 5-bromo-1-indanone, the arylboronic acid, palladium catalyst, and base are combined in a suitable solvent system (often a mixture of an organic solvent and water).

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent.

  • The organic layer is separated, washed with brine, dried over a drying agent, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 5-aryl-1-indanone.

Quantitative Data

The following table summarizes typical quantitative data for the reactions described above, based on literature precedents for similar substrates.

ReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
EsterificationCarboxylic AcidMeOH, H₂SO₄ (cat.), refluxMethyl Ester>90[3][4]
Amide CouplingCarboxylic AcidAmine, HATU, DIPEA, DMF, rtAmide80-95[5][6]
Suzuki Coupling5-Bromo-1-indanoneArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat5-Aryl-1-indanone70-95[5]

Logical Workflow for the Synthesis of a BACE1 Inhibitor Intermediate

The synthesis of a potential BACE1 inhibitor intermediate from this compound follows a logical progression of functional group transformations and carbon-carbon bond formation.

G A This compound B Functional Group Transformation (e.g., to 5-Bromo-1-indanone) A->B C Suzuki-Miyaura Cross-Coupling B->C D 5-Aryl-1-indanone Intermediate C->D E Further Derivatization D->E F Bioactive BACE1 Inhibitor E->F

Synthetic workflow for a BACE1 inhibitor intermediate.

Signaling Pathway Inhibition by BACE1 Inhibitors

BACE1 inhibitors, synthesized from scaffolds like this compound, play a crucial role in mitigating the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.

G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage alpha_secretase α-secretase APP->alpha_secretase cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase C99->gamma_secretase cleavage Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Oligomers Aβ Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques sAPPa sAPPα alpha_secretase->sAPPa C83 C83 fragment alpha_secretase->C83 BACE1_Inhibitor BACE1 Inhibitor (from this compound) BACE1_Inhibitor->BACE1 inhibits

BACE1 inhibition in the amyloid cascade.

References

Application Notes and Protocols for the Derivatization of 1-Indanone-5-carboxylic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-indanone-5-carboxylic acid and its subsequent evaluation in various biological assays. The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. The carboxylic acid moiety at the 5-position serves as a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced potency and selectivity.

Introduction to 1-Indanone Derivatives

1-indanone and its derivatives are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1][2] The rigid bicyclic structure of the indanone core provides a fixed conformation for the appended functional groups, which can lead to high-affinity interactions with biological targets. Extensive studies have demonstrated their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[1][2] Furthermore, derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's. The derivatization of this compound, in particular, allows for the exploration of structure-activity relationships (SAR) by introducing various substituents through amide or ester linkages.

Data Presentation

Anti-Inflammatory Activity of 1-Indanone Derivatives (COX-2 Inhibition)
Compound IDDerivative ClassTargetIC₅₀ (µM)Reference
9f SpiroisoxazolineCOX-2<0.03[3]
4e 1,3-dihydro-2H-indolin-2-oneCOX-22.35 ± 0.04[4]
9h 1,3-dihydro-2H-indolin-2-oneCOX-22.422 ± 0.10[4]
9i 1,3-dihydro-2H-indolin-2-oneCOX-23.34 ± 0.05[4]
Anticancer Activity of 1-Indanone Derivatives
Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[5]
ITH-6 Thiazolyl HydrazoneCOLO 205 (Colon)0.98[5]
ITH-6 Thiazolyl HydrazoneKM 12 (Colon)0.41[5]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[5]
Compound 9j 2-Benzylidene-1-indanoneHCT-116 (Colon)0.088[5]
Compound 9j 2-Benzylidene-1-indanoneTHP-1 (Leukemia)0.12[5]
Compound 9j 2-Benzylidene-1-indanoneA549 (Lung)0.21[5]
Anti-Alzheimer's Disease Activity of 1-Indanone Derivatives
Compound IDDerivative ClassTarget/AssayActivityReference
Compound 9 Not SpecifiedAChE InhibitionIC₅₀ = 14.8 nM
Compound 14 Not SpecifiedAChE InhibitionIC₅₀ = 18.6 nM
Compound 9 Not SpecifiedAβ Aggregation Inhibition85.5%
Compound 14 Not SpecifiedAβ Aggregation Inhibition83.8%
Compound 4b Donepezil-inspiredAChE InhibitionIC₅₀ = 0.78 µM
Compound 4b Donepezil-inspiredAβ₁₋₄₂ Aggregation Inhibition53.04%
Compound 7h CarbamateAChE InhibitionIC₅₀ = 1.2 µM
Compound 7h CarbamateBChE InhibitionIC₅₀ = 0.3 µM
Compound 7h CarbamateAβ Aggregation Inhibition86.8%
Antiviral Activity of 1-Indanone Derivatives
Compound IDDerivative ClassVirus (Surrogate)EC₅₀ (µM)Reference
TSC ThiosemicarbazoneBVDV1.7
2m ThiosemicarbazoneBVDVSI = 80.29

Experimental Protocols

Protocol 1: Derivatization of this compound via Amide Coupling (EDC/NHS Chemistry)

This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 1-2 hours to form the active NHS ester. The progress of the activation can be monitored by TLC.

  • Amine Coupling:

    • In a separate flask, dissolve the amine of interest (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of the synthesized 1-indanone derivatives against cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (containing assay buffer, heme, TMPD, etc.)

  • Synthesized 1-indanone derivatives

  • Celecoxib (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare all reagents according to the manufacturer's instructions provided with the assay kit.

    • Prepare stock solutions of the synthesized 1-indanone derivatives and celecoxib in DMSO.

    • Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (celecoxib).

    • Add the COX-2 enzyme to all wells except for the background control wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Protocol 3: Anticancer Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized 1-indanone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1-indanone derivatives

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized 1-indanone derivatives and doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Protocol 4: Anti-HCV Replicon Assay

This protocol provides a method to evaluate the antiviral activity of 1-indanone derivatives against Hepatitis C Virus (HCV) using a subgenomic replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

  • Complete cell culture medium

  • Synthesized 1-indanone derivatives

  • An approved anti-HCV drug (e.g., Sofosbuvir) as a positive control

  • DMSO

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HCV replicon-containing Huh-7 cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the synthesized 1-indanone derivatives and the positive control. Include a vehicle control.

    • Incubate the plates for 72 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Determine the EC₅₀ value (the effective concentration that inhibits 50% of HCV replication) from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Bioassays cluster_data Data Analysis start This compound activate Activate Carboxylic Acid (EDC/NHS) start->activate couple Amide/Ester Coupling with diverse moieties activate->couple purify Purification (Chromatography) couple->purify product Derivative Library purify->product assay_anti_inflammatory Anti-inflammatory (COX-2 Inhibition) product->assay_anti_inflammatory assay_anticancer Anticancer (MTT, Cell Cycle) product->assay_anticancer assay_antiviral Antiviral (HCV Replicon) product->assay_antiviral assay_neuro Neuroprotective (Aβ Aggregation) product->assay_neuro ic50 IC50/EC50 Determination assay_anti_inflammatory->ic50 assay_anticancer->ic50 assay_antiviral->ic50 assay_neuro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for derivatization and bioassays.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) stimuli->pla2 membrane Cell Membrane aa Arachidonic Acid (AA) pla2->aa cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin E Synthase (PGES) pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 receptors Prostaglandin Receptors (EP1-4) pge2->receptors inflammation Inflammation (Pain, Fever, Swelling) receptors->inflammation inhibitor 1-Indanone Derivative (COX-2 Inhibitor) inhibitor->cox2

Caption: COX-2 signaling pathway and inhibition.

abeta_pathway app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) app->bace1 Cleavage gamma_secretase γ-secretase bace1->gamma_secretase sAPPβ + C99 abeta Amyloid-β (Aβ) Monomers gamma_secretase->abeta Cleavage of C99 oligomers Aβ Oligomers (Toxic) abeta->oligomers Aggregation fibrils Aβ Fibrils oligomers->fibrils neurotoxicity Neurotoxicity & Synaptic Dysfunction oligomers->neurotoxicity plaques Amyloid Plaques fibrils->plaques inhibitor 1-Indanone Derivative (Aggregation Inhibitor) inhibitor->oligomers

Caption: Amyloid-beta aggregation pathway in Alzheimer's.

References

Application Note and Protocol: Crystallization of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Indanone-5-carboxylic acid is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.[1] Achieving a high degree of purity is crucial for subsequent synthetic steps and for ensuring the quality of the final product. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed experimental protocol for the crystallization of this compound, including solvent selection, the crystallization process, and methods for isolation and drying of the purified crystals.

Data Presentation

Solvent/Solvent SystemExpected Solubility (at room temp)Expected Solubility (at elevated temp)Suitability for CrystallizationNotes
EthanolSolubleHighly SolubleGoodA common solvent for recrystallizing aromatic carboxylic acids.[2][5]
MethanolSolubleHighly SolubleGoodSimilar to ethanol, a good starting point for screening.
Ethyl AcetateSparingly Soluble to SolubleHighly SolubleVery GoodOften provides good crystal quality for moderately polar compounds.
AcetoneSolubleHighly SolubleFairMay be too strong a solvent, but can be used in anti-solvent systems.
TolueneSparingly SolubleSolubleGoodA less polar option, potentially useful for removing polar impurities.
WaterInsoluble to Sparingly SolubleSparingly SolublePoor (as a single solvent)Due to the carboxylic acid group, solubility may increase slightly with heat. Can be used as an anti-solvent.
Ethanol/WaterVariableSolubleExcellentA versatile solvent system where water acts as an anti-solvent to induce crystallization.
Toluene/HexaneVariableSolubleExcellentA non-polar system where hexane can act as an anti-solvent.

Experimental Protocols

This section outlines the detailed methodologies for the crystallization of this compound. The protocol is divided into three main stages: Solvent Screening, Bulk Crystallization, and Crystal Isolation and Drying.

1. Solvent Screening Protocol (Small Scale)

This initial step is crucial for identifying an appropriate solvent system.

  • Objective: To identify a solvent that dissolves the compound when hot but in which the compound is sparingly soluble or insoluble when cold.

  • Materials:

    • Crude this compound

    • Test tubes or small vials

    • Selection of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water, hexane)

    • Heating block or water bath

    • Vortex mixer

  • Procedure:

    • Place a small amount (approx. 10-20 mg) of crude this compound into several separate test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble (e.g., after adding 1 mL).

    • If the compound is insoluble at room temperature, heat the suspension gently in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.

    • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid upon cooling.

2. Bulk Crystallization Protocol

Once a suitable solvent or solvent system is identified, proceed with the bulk crystallization.

  • Objective: To purify the bulk sample of this compound.

  • Materials:

    • Crude this compound

    • Erlenmeyer flask

    • Selected crystallization solvent

    • Hot plate with stirring capability

    • Condenser (optional, for volatile solvents)

    • Glass funnel

    • Fluted filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser to the flask.

    • Continue to add small portions of the solvent until the solid completely dissolves. Avoid adding a large excess of solvent.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Crystal Isolation and Drying Protocol

  • Objective: To isolate the purified crystals and remove any residual solvent.

  • Materials:

    • Büchner funnel and flask

    • Filter paper

    • Vacuum source

    • Cold washing solvent (the same solvent used for crystallization)

    • Spatula

    • Watch glass or drying dish

    • Vacuum oven or desiccator

  • Procedure:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold crystallization solvent.

    • Turn on the vacuum and pour the crystallized mixture into the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

    • Carefully transfer the dried crystals from the filter paper to a pre-weighed watch glass or drying dish.

    • Dry the crystals further in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_prep Preparation & Selection cluster_cryst Crystallization Process cluster_iso Isolation & Drying start Crude this compound solvent_screening Solvent Screening (Small Scale) start->solvent_screening dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystal Formation hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: Experimental workflow for the crystallization of this compound.

References

Scale-up Synthesis of 1-Indanone-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Indanone-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of both a ketone and a carboxylic acid functional group allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy

The direct synthesis of this compound via intramolecular Friedel-Crafts cyclization of a precursor already containing the carboxylic acid moiety is challenging on a large scale. The carboxylic acid group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, often leading to low yields and requiring harsh reaction conditions.

A more robust and scalable two-step approach is presented here. This strategy involves the initial synthesis of an activated precursor, 5-methyl-1-indanone, followed by the oxidation of the methyl group to the desired carboxylic acid. This pathway circumvents the issues associated with a deactivated aromatic ring during the critical ring-forming step.

The overall synthetic pathway is as follows:

G cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Oxidation 3-(p-tolyl)propanoic_acid 3-(p-tolyl)propanoic acid 5-methyl-1-indanone 5-methyl-1-indanone 3-(p-tolyl)propanoic_acid->5-methyl-1-indanone Polyphosphoric Acid (PPA) Heat Intermediate 5-methyl-1-indanone Final_Product This compound Intermediate->Final_Product 1. KMnO4, H2O, Heat 2. HCl (aq)

Figure 1: Two-step synthetic pathway for this compound.

Part 1: Synthesis of 5-methyl-1-indanone

This section details the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid to yield the intermediate, 5-methyl-1-indanone. Polyphosphoric acid (PPA) is utilized as both the solvent and the catalyst for this cyclization.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials and Equipment:

  • 3-(p-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glass-lined reactor with overhead mechanical stirring, heating mantle, and thermocouple

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry glass-lined reactor equipped with an overhead stirrer and a thermocouple, add polyphosphoric acid (5-10 times the weight of the starting material).

  • Heating: Begin stirring and heat the PPA to 80-90°C.

  • Substrate Addition: Slowly and portion-wise add 3-(p-tolyl)propanoic acid to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to approximately 60-70°C. In a separate, larger vessel, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture onto the ice slurry with vigorous stirring. This is a highly exothermic process and should be done with extreme caution in a well-ventilated fume hood.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the initial reaction).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methyl-1-indanone.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 5-methyl-1-indanone.

Data Summary: Friedel-Crafts Acylation
ParameterValueReference
Starting Material3-(p-tolyl)propanoic acid[1][2]
ReagentPolyphosphoric Acid (PPA)[3]
Temperature90-100°C[3]
Reaction Time2-4 hours[4]
Typical Yield85-95%[5]
Purity (after purification)>98%[4]

Part 2: Synthesis of this compound

This section describes the oxidation of the methyl group of 5-methyl-1-indanone to a carboxylic acid using potassium permanganate.

Experimental Protocol: Oxidation of 5-methyl-1-indanone

Materials and Equipment:

  • 5-methyl-1-indanone

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Glass-lined reactor with overhead mechanical stirring, heating mantle/cooling jacket, and thermocouple

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: Charge the reactor with water and 5-methyl-1-indanone. Begin vigorous stirring to create a suspension.

  • Reagent Addition: Slowly add a solution of potassium permanganate in water to the reactor. The addition should be done portion-wise to control the exotherm.

  • Heating: Once the addition is complete, heat the reaction mixture to 80-100°C and maintain for several hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The purple color of the permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. To quench the excess KMnO₄ and dissolve the MnO₂ precipitate, slowly add a saturated aqueous solution of sodium bisulfite or sodium sulfite until the mixture becomes colorless or pale yellow.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, should precipitate as a solid.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol or acetic acid to yield pure this compound.

Data Summary: Oxidation
ParameterValue/ConditionReference
Starting Material5-methyl-1-indanone[6][7]
Oxidizing AgentPotassium permanganate (KMnO₄)[8][9][10]
Molar Ratio (KMnO₄:Substrate)2.5 - 3.5 : 1[10]
SolventWater[8][9]
Temperature80-100°C
Reaction Time4-8 hours[10]
Typical Yield70-85%[8]
Purity (after recrystallization)>99%[11]

Visualized Workflow and Safety Considerations

General Workflow for Scale-up Synthesis

The following diagram illustrates a typical workflow for a single batch production in a scaled-up laboratory or pilot plant setting.

G start Start raw_materials Raw Material Staging & QC start->raw_materials reactor_prep Reactor Preparation (Clean, Dry, Inert) raw_materials->reactor_prep reagent_charge Reagent Charging reactor_prep->reagent_charge reaction Controlled Reaction (Temp & Time Monitoring) reagent_charge->reaction quench Quenching reaction->quench workup Work-up & Extraction quench->workup purification Purification (e.g., Recrystallization) workup->purification drying Product Drying purification->drying final_qc Final Product QC (Purity, Yield) drying->final_qc packaging Packaging final_qc->packaging end End packaging->end

Figure 2: General experimental workflow for scaled-up synthesis.

Safety Precautions
  • Friedel-Crafts Acylation: The reaction with Polyphosphoric Acid (PPA) is highly corrosive and viscous. The quenching process is extremely exothermic and can cause violent splashing. Always add the hot PPA mixture to ice slowly and with vigorous stirring. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Oxidation: Potassium permanganate is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials. The reaction can be exothermic and should be carefully controlled. The acidification step with concentrated HCl is also hazardous and should be performed with care in a fume hood.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and amenability to chemical modification make it an attractive starting point for the design of targeted therapeutics. 1-Indanone-5-carboxylic acid, in particular, offers a versatile handle for the synthesis of a diverse array of derivatives. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, compounds that can modulate the activity of protein kinases and interfere with signaling pathways implicated in diseases such as cancer and inflammation.

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many pathological conditions. The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various diseases. The 1-indanone scaffold can be elaborated to interact with the ATP-binding site of kinases, and the carboxylic acid moiety at the 5-position provides a key anchoring point for introducing functionalities that can enhance potency and selectivity.

Application of this compound in Kinase Inhibitor Synthesis

While the direct use of this compound as a starting material for commercially successful kinase inhibitors is not extensively documented in publicly available literature, its derivatives are explored in patent literature as potential kinase inhibitors. The core concept involves utilizing the carboxylic acid group to form amide bonds with various amines, thereby introducing diverse chemical moieties that can interact with specific residues in the kinase active site. The indanone carbonyl group and the aromatic ring can also be functionalized to further optimize inhibitor-kinase interactions.

A common strategy involves the synthesis of amide derivatives of this compound. These amides can be further modified to create a library of compounds for screening against a panel of kinases. The general workflow for such a synthesis is outlined below.

G start This compound activation Carboxylic Acid Activation (e.g., with SOCl2, HATU) start->activation amide_coupling Amide Coupling (with a selected amine, R-NH2) activation->amide_coupling product 1-Indanone-5-carboxamide Derivative amide_coupling->product screening Kinase Inhibitory Screening product->screening optimization Lead Optimization (SAR) screening->optimization

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical series of 1-indanone-5-carboxamide derivatives and a general method for assessing their kinase inhibitory activity. These protocols are based on standard organic chemistry techniques and principles of kinase inhibitor discovery.

Protocol 1: Synthesis of 1-Oxo-N-phenyl-2,3-dihydro-1H-indene-5-carboxamide

This protocol details the synthesis of a simple amide derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-oxo-N-phenyl-2,3-dihydro-1H-indene-5-carboxamide.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a specific kinase. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized 1-indanone-5-carboxamide derivatives (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96- or 384-well plate.

  • Inhibition Reaction:

    • Add the diluted test compounds to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a hypothetical series of 1-indanone-5-carboxamide derivatives against two common kinases, EGFR and VEGFR2, are presented below. This data is for illustrative purposes to demonstrate how results would be structured.

Compound IDR-Group (on Amide Nitrogen)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
IND-001 Phenyl5,200>10,000
IND-002 4-Fluorophenyl2,8008,500
IND-003 3-Methoxyphenyl3,5009,200
IND-004 4-(Pyridin-4-yl)phenyl8501,500
IND-005 3-Chloro-4-fluorophenyl450980

Signaling Pathways

The kinases targeted by these hypothetical inhibitors are key components of major signaling pathways involved in cell growth, proliferation, and angiogenesis.

G cluster_0 EGFR Signaling Pathway cluster_1 VEGFR2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF2 RAF PKC->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Angiogenesis Angiogenesis ERK2->Angiogenesis Inhibitor 1-Indanone-5-carboxamide Derivatives Inhibitor->EGFR inhibit Inhibitor->VEGFR2 inhibit

Caption: Inhibition of EGFR and VEGFR2 signaling pathways by 1-indanone-5-carboxamide derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR) can block downstream signaling through the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival in many cancers. Similarly, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) can disrupt the signaling cascade that leads to angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Conclusion

This compound represents a valuable starting material for the synthesis of potential kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers interested in exploring this chemical scaffold for drug discovery. Further optimization of the 1-indanone-5-carboxamide core through structure-activity relationship (SAR) studies could lead to the identification of potent and selective kinase inhibitors with therapeutic potential.

Application of 1-Indanone-5-carboxylic Acid in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Indanone and its derivatives, including 1-indanone-5-carboxylic acid, represent a versatile scaffold in medicinal chemistry. The rigid bicyclic structure of the indanone core allows for the precise spatial orientation of functional groups, making it a valuable starting point for the design of potent and selective therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 1-indanone derivatives in drug discovery, with a focus on their applications in neurodegenerative diseases, cancer, and inflammation.

Applications in Neurodegenerative Disorders

The 1-indanone scaffold is a key feature in drugs developed for neurodegenerative diseases. For instance, Donepezil, a prominent drug for Alzheimer's disease, is an indanone derivative.[1] Research has focused on developing 1-indanone-based multi-target-directed ligands that can simultaneously address various pathological aspects of these complex diseases.[2]

Key Therapeutic Targets:

  • Cholinesterase Inhibition: Derivatives of 1-indanone have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and a primary strategy in Alzheimer's treatment.[3][4]

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like dopamine and serotonin, is a therapeutic strategy for Parkinson's disease.[1]

  • Amyloid-beta (Aβ) Aggregation Inhibition: A hallmark of Alzheimer's disease is the aggregation of Aβ peptides into toxic plaques. Certain 1-indanone derivatives have demonstrated the ability to inhibit this aggregation process.[2]

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the in vitro inhibitory activity of selected 1-indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 9 AChE0.0148[2]
Compound 14 AChE0.0186[2]
Compound 54 AChE14.06[4]
Compound 56 AChE12.30[4]
Compound 59 AChE14.06[4]
Compound 64 AChE12.01[4]
Compound D28 AChE0.0248[5]
Compound D29 AChE0.0224[5]
Compound D30 AChE0.0257[5]
Compound 7h AChE1.2[6]
Compound 7h BChE0.3[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for determining the in vitro acetylcholinesterase inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathway: Multi-Target Strategy for Alzheimer's Disease

Alzheimer_Targets cluster_targets Therapeutic Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes Indanone 1-Indanone Derivatives AChE AChE/BChE Inhibition Indanone->AChE Inhibits Abeta Aβ Aggregation Inhibition Indanone->Abeta Inhibits MAO MAO Inhibition Indanone->MAO Inhibits Cognition Improved Cognition AChE->Cognition Neuroprotection Neuroprotection Abeta->Neuroprotection Dopamine Increased Dopamine MAO->Dopamine Anticancer_Workflow Synthesis Synthesis of 1-Indanone Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Lead_ID->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Production Indanone 1-Indanone Derivatives Indanone->NFkB Inhibits

References

Application Notes and Protocols for the Quantification of 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Indanone-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its quantification in various matrices, from reaction mixtures to biological samples, is crucial for research, development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are based on established methods for the analysis of carboxylic acids and can be adapted and validated for this specific compound.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds like this compound. The presence of a chromophore in its structure allows for direct UV detection.[6]

Experimental Protocol

a) Sample Preparation:

  • For chemical reactions: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • For biological matrices (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can be further diluted or directly injected. A solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient Example: Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of 245 nm (based on the UV absorbance of the indanone chromophore).

c) Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Quantitative Data (Illustrative)

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Reaction Mixture or Biological Matrix) Dilution Dilution / Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler Filtration->Autosampler HPLC_Column HPLC Column (C18) Autosampler->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a strong chromophore, suitable for relatively pure samples.

[7][8]Experimental Protocol

a) Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or a buffer solution). The sample should be free of interfering substances that absorb at the same wavelength.

b) Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range (e.g., 200-400 nm).

  • Measure the absorbance of the sample and standard solutions at the λmax.

c) Data Analysis:

  • Calculate the concentration of the analyte in the sample using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve of absorbance versus concentration should be prepared for accurate quantification.

Quantitative Data (Illustrative)

ParameterTypical Value
Linearity Range1 - 50 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98 - 102% (for pure samples)
Precision (%RSD)< 2%

Logical Relationship of Method Selection

Method_Selection Start Analytical Need High_Concentration High Concentration / Purity? Start->High_Concentration Complex_Matrix Complex Matrix? High_Concentration->Complex_Matrix No UV_Vis UV-Vis Spectrophotometry High_Concentration->UV_Vis Yes Low_LOD Very Low Detection Limit? Complex_Matrix->Low_LOD Yes HPLC_UV HPLC-UV Complex_Matrix->HPLC_UV No LC_MS LC-MS Low_LOD->LC_MS Yes GC_MS GC-MS (with derivatization) Low_LOD->GC_MS Consider HPLC_UV->Low_LOD If LOD insufficient

Caption: Decision tree for analytical method selection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Indanone-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1] This typically involves the cyclization of 3-(4-carboxyphenyl)propanoic acid using a strong acid catalyst. While direct cyclization of the carboxylic acid is possible, converting the precursor to its acid chloride often results in higher yields.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The primary starting material is a substituted 3-phenylpropanoic acid. For this compound, the logical precursor would be 3-(4-carboxyphenyl)propanoic acid. An alternative approach could involve the Friedel-Crafts acylation of a suitable benzene derivative with an α,β-unsaturated carboxylic acid, though controlling regioselectivity can be a challenge.[3]

Q3: Which catalysts are most effective for the intramolecular Friedel-Crafts cyclization to form 1-indanone?

A3: A variety of Brønsted and Lewis acids are used. Common choices include:

  • Polyphosphoric acid (PPA): Widely used for direct cyclization of carboxylic acids.[1][3]

  • Aluminum chloride (AlCl₃): A classic and effective Lewis acid, particularly for the cyclization of acid chlorides.[2][4]

  • Triflic acid (TfOH) or Methanesulfonic acid (MSA): Strong Brønsted acids that can catalyze the reaction effectively, sometimes referred to as superacids.[1][5]

  • Nafion-H: A solid-phase acid catalyst that can simplify product work-up.[6]

  • Lanthanide triflates (e.g., Tb(OTf)₃): Can be effective, especially under microwave conditions.[1][7]

Q4: What kind of yields can I expect for this synthesis?

A4: Yields for intramolecular Friedel-Crafts reactions to form 1-indanones can vary widely depending on the substrate, catalyst, and reaction conditions. Reported yields for similar syntheses range from moderate to excellent. For instance, cyclization of phenylpropionic acid chloride with AlCl₃ can yield up to 90%.[2] However, the presence of the second carboxylic acid group in the precursor for this compound may influence the reaction efficiency.

Q5: What are the main side reactions to be aware of?

A5: The primary side reactions include the formation of regioisomers (if the aromatic ring is appropriately substituted), intermolecular condensation products, and potential polymerization or decomposition at high temperatures.[3][8] The choice of solvent and catalyst can influence the formation of these byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Low Product Yield

Q6: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A6: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield of This compound reagents Check Reagent Purity and Dryness start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents confirmed pure/dry sub_reagents1 Ensure anhydrous solvents and reagents. reagents->sub_reagents1 sub_reagents2 Use freshly opened or purified starting materials. reagents->sub_reagents2 workup Evaluate Work-up and Purification conditions->workup Conditions optimized sub_conditions1 Adjust temperature, reaction time, and catalyst loading. conditions->sub_conditions1 sub_conditions2 Consider alternative acid catalysts (e.g., PPA, TfOH, AlCl₃). conditions->sub_conditions2 side_reactions Investigate Side Reactions workup->side_reactions Work-up is efficient sub_workup1 Minimize product loss during extraction and chromatography. workup->sub_workup1 end Improved Yield side_reactions->end Side reactions minimized sub_side_reactions1 Analyze crude product for byproducts (e.g., regioisomers, polymers). side_reactions->sub_side_reactions1

Caption: A flowchart for troubleshooting low product yield.

  • Reagent Quality: The presence of water is a critical issue in Friedel-Crafts reactions as it can deactivate the acid catalyst.[8] Ensure all solvents and reagents are anhydrous.

  • Reaction Conditions: The reaction temperature and duration are crucial. For some substrates, higher temperatures may be required, but this can also lead to decomposition.[8] Consider a systematic optimization of catalyst loading, temperature, and reaction time.

  • Catalyst Activity: The choice and amount of catalyst are paramount. If using PPA, its P₂O₅ content can affect reactivity and even regioselectivity in some cases.[3] For Lewis acids like AlCl₃, stoichiometric amounts are often required.

  • Starting Material: Cyclization of the di-acid may be challenging. Converting the propanoic acid side chain to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization can significantly improve the yield.[2]

Impurity Formation

Q7: My final product is impure. How can I identify and minimize contaminants?

A7: Impurities often arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: If the starting material is present, this suggests an incomplete reaction. Try increasing the reaction time, temperature, or the amount of catalyst.[8]

  • Regioisomer Formation: While the precursor for this compound should theoretically yield a single regioisomer, unexpected isomer formation can occur. The choice of solvent can influence selectivity; for example, nitromethane has been shown to improve regioselectivity in some indanone syntheses.[9]

  • Polymerization/Decomposition: Dark, tar-like substances in the crude product often indicate polymerization or decomposition, which can be caused by excessively high temperatures.[8] Running the reaction at a lower temperature for a longer duration may be beneficial.

  • Purification Issues: 1-indanone can be prone to degradation.[10] Purification via column chromatography should be performed efficiently. Recrystallization is also a viable method. A melting point test can be a good indicator of purity.[10]

Data Presentation: Comparative Yields in 1-Indanone Synthesis

The following table summarizes reported yields for various 1-indanone synthesis methods. While not specific to this compound, these provide a benchmark for expected efficiencies.

Synthesis RouteStarting MaterialCatalyst/ReagentConditionsProductYield (%)Reference(s)
Friedel-Crafts Acylation3-Phenylpropionic acid chlorideAlCl₃Benzene1-Indanone90%[2][6]
Friedel-Crafts Acylation3-Arylpropionic acidsTb(OTf)₃250 °CSubstituted 1-Indanonesup to 74%[6]
PPA Mediated CyclizationArene + α,β-Unsaturated acidPPA (high P₂O₅)100 °CSubstituted 1-Indanones46-81%[3]
Friedel-Crafts (Meldrum's Acid)Benzyl Meldrum's Acid DerivativeTMSOTfNitromethane, 80 °C5,6-Dimethoxy-2-methyl-1-indanone88%[9]
Superacid Catalysis3-Arylpropionic acidTriflic Acid (TfOH)Microwave, 80 °CSubstituted 1-Indanones75-98%[1][5]

Experimental Protocols

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation of the Acid Chloride

This two-step protocol is often more reliable than direct cyclization.

General Synthesis Workflow

SynthesisWorkflow A Step 1: Acid Chloride Formation B Step 2: Intramolecular Friedel-Crafts Acylation A->B Intermediate Acid Chloride sub_A Precursor + SOCl₂ or (COCl)₂ A->sub_A C Work-up and Purification B->C Crude Product sub_B Acid Chloride + AlCl₃ in Anhydrous Solvent B->sub_B D Final Product: This compound C->D sub_C 1. Quench with Ice/Acid 2. Extraction 3. Chromatography/Recrystallization C->sub_C

Caption: General workflow for the two-step synthesis of this compound.

Step 1: Formation of 3-(4-(chloroformyl)phenyl)propanoyl chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(4-carboxyphenyl)propanoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added.

  • Reaction: Gently reflux the mixture until the solid dissolves and gas evolution (SO₂ and HCl) ceases. This typically takes 2-4 hours.

  • Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude di-acid chloride can often be used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Setup: In a separate flask equipped with a mechanical stirrer and under a nitrogen atmosphere, suspend a stoichiometric amount of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition: Cool the suspension in an ice bath. Slowly add a solution of the crude di-acid chloride from Step 1 dissolved in the same anhydrous solvent.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.[8]

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Cyclization using Polyphosphoric Acid (PPA)

This one-pot method avoids the need to prepare the acid chloride but may result in lower yields.

  • Setup: Place polyphosphoric acid (PPA) in a flask equipped with a mechanical stirrer and a thermometer.

  • Reaction: Heat the PPA to the desired temperature (e.g., 80-100 °C).[5] Add the 3-(4-carboxyphenyl)propanoic acid to the hot PPA with vigorous stirring.

  • Monitoring: Maintain the reaction at temperature and monitor its progress by TLC.

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice.[5]

  • Extraction: Extract the resulting aqueous slurry with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as described in Protocol 1.

References

Technical Support Center: Recrystallization of 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 1-indanone-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common problems encountered during the recrystallization of this compound?

A1: The most frequently reported issues include:

  • Oiling out: The compound separates as a liquid oil instead of forming solid crystals. This is a common issue for compounds with relatively low melting points or when significant impurities are present.[1]

  • Poor crystal yield: Obtaining a low amount of purified product after recrystallization. This can be due to using too much solvent.[2]

  • Formation of small or impure crystals: Rapid cooling or high levels of impurities can lead to the formation of fine powders or crystals that still contain impurities.

  • No crystal formation: The compound fails to crystallize from the solution upon cooling, often due to the use of an excessive amount of solvent or the formation of a supersaturated solution.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Due to the presence of the carboxylic acid group, polar solvents are generally suitable. Good starting points for solvent screening include:

  • Alcohols: Ethanol and methanol are often effective for recrystallizing carboxylic acids.[3]

  • Alcohol/Water Mixtures: A mixture of ethanol and water or methanol and water can be an excellent choice, as this compound is reported to be soluble in both alcohol and water. The water acts as an anti-solvent, reducing the solubility of the compound as the solution cools.

  • Other Organic Solvents: For the related compound, 1-indanone-4-carboxylic acid, ethanol, dimethylformamide (DMF), and dichloromethane have been noted as effective solvents.

It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q3: What is "oiling out" and why does it happen with this compound?

A3: "Oiling out" is the separation of a dissolved compound as a liquid oil rather than solid crystals during cooling.[1] This is a common problem with 1-indanone and its derivatives due to their relatively low melting points.[1] The oil is a supersaturated solution of the compound and can trap impurities, hindering purification. Oiling out can be caused by:

  • The boiling point of the solvent being higher than the melting point of the solute.

  • A high concentration of impurities, leading to a significant depression of the melting point.

  • Too rapid cooling of the solution.

Troubleshooting Guides

Problem 1: The compound "oils out" instead of crystallizing.

Solution Workflow:

G start Problem: Oiling Out reheat Reheat the solution to dissolve the oil start->reheat add_solvent Add more of the primary (good) solvent reheat->add_solvent slow_cool Allow the solution to cool very slowly (e.g., in a Dewar flask or insulated container) add_solvent->slow_cool seed Introduce a seed crystal slow_cool->seed fail Still Oiling Out slow_cool->fail If oiling persists end Crystals Form seed->end change_solvent Consider a different solvent or solvent system with a lower boiling point fail->change_solvent

Caption: Troubleshooting workflow for oiling out.

Detailed Steps:

  • Reheat the Solution: Gently warm the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of the primary (good) solvent to decrease the saturation level of the solution.

  • Slow Cooling: This is a critical step. Insulate the flask to ensure a very gradual decrease in temperature. This provides more time for proper crystal lattice formation.

  • Seeding: If available, add a tiny crystal of pure this compound to the solution as it cools. This provides a nucleation site for crystal growth.

  • Change Solvent System: If oiling persists, the chosen solvent's boiling point may be too high. Consider a solvent with a lower boiling point or a different solvent mixture.

Problem 2: Low or no crystal yield.

Solution Workflow:

G start Problem: Low/No Yield check_mother_liquor Check mother liquor for dissolved product (evaporate a small sample) start->check_mother_liquor too_much_solvent Too much solvent used check_mother_liquor->too_much_solvent Residue present supersaturated Supersaturated solution check_mother_liquor->supersaturated No residue, no crystals evaporate Gently evaporate some solvent and cool again too_much_solvent->evaporate end Improved Yield evaporate->end induce_crystallization Induce crystallization: - Scratch inner surface of the flask - Add a seed crystal supersaturated->induce_crystallization cool_further Cool the solution in an ice bath induce_crystallization->cool_further cool_further->end

Caption: Troubleshooting workflow for low or no crystal yield.

Detailed Steps:

  • Check the Mother Liquor: After filtering, evaporate a small amount of the filtrate. If a significant amount of solid remains, too much solvent was used.

  • Reduce Solvent Volume: If you still have the mother liquor, you can gently heat it to evaporate some of the solvent and then try to cool it again to recover more product.

  • Induce Crystallization: If the solution appears clear with no crystal formation, it may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, cooling the flask in an ice-water bath can help to maximize the yield.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is a general guideline. The optimal solvent ratios and volumes should be determined experimentally for your specific sample.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently to facilitate dissolution.

  • Addition of Anti-solvent:

    • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

    • Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Allow the crystals to air-dry on the filter paper or in a desiccator.

Quantitative Data

SolventSolubility of 1-Indanone at Room Temperature
WaterSparingly soluble
EthanolSoluble
MethanolSoluble
DichloromethaneSoluble
Dimethylformamide (DMF)Soluble

Note: The carboxylic acid group in this compound will increase its polarity and likely its solubility in polar solvents like water and alcohols compared to 1-indanone.

References

Preventing color contamination in 1-Indanone-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1-Indanone-5-carboxylic acid, with a specific focus on preventing and resolving color contamination issues.

Troubleshooting Guide: Color Contamination

This guide addresses the common issue of obtaining an off-color product during the synthesis of this compound, which is typically prepared via an intramolecular Friedel-Crafts acylation.

Question 1: My final product of this compound is off-color (e.g., yellow, brown, or black). What are the potential causes?

Answer: Color in organic compounds typically arises from molecules containing extended conjugated systems, which absorb light in the visible spectrum.[1][2][3] The appearance of color in your this compound sample is likely due to the presence of highly conjugated impurities. Potential causes include:

  • Formation of Conjugated Byproducts: The harsh conditions of the Friedel-Crafts reaction, which often employs strong Lewis or Brønsted acids, can promote side reactions.[4][5] These may include self-condensation or polymerization of the starting material or product, leading to extended π-systems.

  • Oxidation: The indanone scaffold or other reagents may be susceptible to air oxidation, especially at elevated temperatures, which can create colored species. Some indanones are known to be unstable in air at room temperature and can darken over time.[6][7]

  • Starting Material Impurities: Impurities present in the initial 3-arylpropanoic acid or the reagents can carry through the synthesis or participate in side reactions that generate color.

  • Excessive Heat or Prolonged Reaction Time: Allowing the reaction to proceed for too long or at a temperature higher than necessary can increase the prevalence of side reactions and degradation, leading to charring or the formation of complex colored mixtures.

Question 2: How can I modify my reaction conditions to prevent or minimize color formation?

Answer: Preventing the formation of colored impurities is crucial for ensuring high product purity and simplifying purification. Consider the following adjustments to your protocol:

  • Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8] This minimizes the risk of oxidation of sensitive reagents and intermediates.

  • Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the desired kinetic product over thermodynamic side products.[5]

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as it reaches completion to prevent the product from degrading under the reaction conditions.

  • Ensure Reagent and Solvent Purity: Use high-purity, anhydrous solvents, as moisture can deactivate many Lewis acid catalysts and lead to incomplete reactions or side products.[5] Purify starting materials if their quality is questionable.

Question 3: My purified this compound darkens during storage. How can I improve its long-term stability?

Answer: Product degradation upon storage is a common issue, particularly for compounds susceptible to oxidation.[6][7] To enhance stability:

  • Store Under Inert Gas: After purification and drying, store the product in a sealed vial backfilled with nitrogen or argon to displace air.

  • Refrigerate or Freeze: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of potential degradation reactions.[6]

  • Protect from Light: Store the vial in the dark or use an amber-colored vial to prevent photochemical degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for color in organic synthesis byproducts?

A1: The color of an organic compound is determined by its ability to absorb light in the visible region of theelectromagnetic spectrum (400–700 nm).[2] This absorption occurs when an electron is promoted from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO).[3] For most simple organic molecules, this energy gap is large, and they only absorb high-energy UV light, appearing colorless. However, in molecules with extensive conjugation (a series of alternating single and double bonds), the HOMO-LUMO energy gap decreases.[1][3] When this gap becomes small enough to correspond to the energy of visible light, the compound absorbs a specific color and we perceive its complementary color.[3] Colored impurities are therefore typically byproducts with more extensive conjugation than the desired product.

Q2: What is the most effective laboratory method for removing colored impurities from my solid product?

A2: Several methods can be effective, depending on the nature of the impurity:

  • Recrystallization with Activated Carbon (Charcoal): This is often the most effective method for removing intensely colored, non-volatile impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), and heat briefly. The carbon adsorbs the large, flat, conjugated molecules responsible for the color. A subsequent hot filtration to remove the carbon, followed by cooling to crystallize the product, will yield a much purer, colorless solid.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the desired product from colored impurities based on differences in polarity.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be selectively separated from neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid will deprotonate and move to the aqueous layer as a carboxylate salt, leaving many organic impurities behind. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is collected by filtration.[9]

Q3: How does my choice of Friedel-Crafts catalyst impact color formation?

A3: The catalyst is a critical factor. Strong Lewis acids like AlCl₃ are very effective but can also promote undesired side reactions if not used in stoichiometric amounts or if reaction conditions are not carefully controlled.[4][10] Milder catalysts or alternative methods may be preferable. For intramolecular cyclizations, Brønsted acids like Polyphosphoric Acid (PPA) or superacids like Triflic Acid (TfOH) are often used.[5] The concentration of PPA (as determined by its P₂O₅ content) has been shown to influence reaction outcomes and can be tuned to improve selectivity.[5][11] Optimizing the catalyst and its loading is key to maximizing the yield of the desired product while minimizing the formation of colored byproducts.

Data Presentation: Catalyst Performance in Indanone Synthesis

The following table summarizes data from related intramolecular Friedel-Crafts acylations to form indanones, highlighting how catalyst and conditions can affect reaction outcomes. This can guide optimization to suppress side reactions.

CatalystStarting MaterialSolventTemperature (°C)TimeYield (%)Reference
PPA3-(4-methoxyphenyl)propanoic acid-10015 min86[5]
TfOH (3 eq.)3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)60 min>98 (conv.)[5]
Tb(OTf)₃3-Arylpropionic acidso-dichlorobenzene250-up to 74[5]
NbCl₅3-Arylpropanoic acidsDichloromethaneRT-Good[5][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization

This protocol describes a general method for the intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Deionized water

  • Ice

  • 5 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a mechanical stirrer and a calcium chloride drying tube.

  • Reagent Addition: Add Polyphosphoric Acid (approx. 10 times the weight of the starting material) to the flask. Begin stirring and heat the PPA to approximately 80-90°C to ensure it is mobile.

  • Substrate Addition: Slowly and carefully add 3-(4-carboxyphenyl)propanoic acid to the hot, stirring PPA.

  • Reaction: Continue stirring the mixture at 90-100°C. Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as eluent) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Allow the reaction mixture to cool slightly until it is still pourable. Very carefully and slowly, pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.

  • Precipitation & Filtration: A precipitate of the crude product should form. Continue stirring until all the ice has melted. Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is near neutral pH.

  • Purification (Acid-Base): Transfer the crude solid to a flask. Add 5 M NaOH solution until the solid dissolves completely, forming the sodium carboxylate salt. Filter the solution to remove any neutral, insoluble impurities.

  • Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2). The this compound will precipitate out.

  • Final Isolation: Collect the purified product by vacuum filtration. Wash the solid with a small amount of ice-cold water. Dry the product under vacuum to yield the final product.

Protocol 2: Decolorization of this compound using Activated Carbon

This protocol is for purifying an off-color batch of the final product.

Materials:

  • Crude, colored this compound

  • Suitable recrystallization solvent (e.g., ethanol/water mixture, acetic acid)

  • Activated Carbon (decolorizing charcoal)

  • Celite or filter aid (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Carbon Addition: Remove the flask from the heat source. Add a small amount of activated carbon to the hot solution (approx. 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes with occasional swirling.

  • Hot Filtration: Prepare a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Quickly filter the hot solution to remove the activated carbon. A thin layer of Celite on the filter paper can help prevent fine carbon particles from passing through.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, decolorized crystals by vacuum filtration. Wash them with a small amount of cold solvent and dry under vacuum.

Visualizations

troubleshooting_workflow start Start: Off-Color Product Obtained q1 Is the color present immediately after reaction? start->q1 cause1 Cause: Reaction Conditions (Temp too high, air leak, side reactions) q1->cause1 Yes q2 Does the purified product darken over time? q1->q2 No sol1 Solution: 1. Lower reaction temperature. 2. Use inert (N2/Ar) atmosphere. 3. Monitor reaction by TLC; avoid excess time. cause1->sol1 purify Action: Purify Crude Product (Recrystallization, Charcoal, Chromatography) sol1->purify cause2 Cause: Product Instability (Air/light sensitivity) q2->cause2 Yes q2->purify No sol2 Solution: 1. Store under inert atmosphere. 2. Store cold and protected from light. cause2->sol2 end End: Pure, Color-Stable Product sol2->end purify->end

Caption: Troubleshooting workflow for color contamination issues.

reaction_pathway cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Leading to Color start_mat 3-(4-carboxyphenyl)propanoic acid intermediate Acylium Ion Intermediate start_mat->intermediate PPA or Lewis Acid product This compound (Desired Product) intermediate->product Intramolecular Cyclization poly_prod Polymeric / Condensation Products (Extended Conjugation) intermediate->poly_prod Self-Condensation (High Temp) side_prod Oxidized Byproducts (e.g., quinoidal structures) product->side_prod Air Oxidation (Storage/Workup)

References

Technical Support Center: Synthesis of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Indanone-5-carboxylic acid. The primary focus is on identifying and mitigating common side reactions encountered during its synthesis, which is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or a combination of thionyl chloride and a Lewis acid like aluminum chloride (AlCl₃).[1][2]

Q2: Why are the yields for this specific synthesis sometimes low?

A2: The starting material, 3-(4-carboxyphenyl)propanoic acid, contains a carboxylic acid group on the benzene ring. This group is electron-withdrawing and deactivates the aromatic ring, making the electrophilic aromatic substitution (the key step in the Friedel-Crafts acylation) more difficult. Reactions with electron-poor benzene derivatives are known to result in lower yields.[3]

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions include the formation of polymeric materials, intermolecular acylation products, and potentially, decarboxylation of the starting material or product under harsh conditions. At high temperatures, elimination reactions can also lead to the formation of indene derivatives.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Catalyst Activity For reactions using Polyphosphoric Acid (PPA), ensure a high P₂O₅ content for greater reactivity. Consider using freshly prepared PPA or a more potent catalyst system like Eaton's reagent (P₂O₅ in methanesulfonic acid). If using a Lewis acid like AlCl₃, ensure it is anhydrous and used in stoichiometric amounts, as it can complex with both the starting material and product.
Reaction Temperature Too Low The intramolecular cyclization has a significant activation energy, particularly with a deactivated ring. Gradually increase the reaction temperature, for example, from 80°C to 100-120°C when using PPA, while carefully monitoring the reaction progress by TLC to avoid charring and side reactions.
Poor Quality Starting Material Impurities in the 3-(4-carboxyphenyl)propanoic acid can inhibit the reaction. Ensure the starting material is pure and dry. Recrystallization may be necessary.
Incomplete Reaction Extend the reaction time. Monitor the disappearance of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Presence of a Major Impurity in the Crude Product

Potential Side Reactions and Mitigation Strategies

Side ProductIdentificationMitigation Strategy
Polymeric Byproducts Insoluble, often tar-like material.This is often caused by excessively high temperatures or prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Adding the substrate in portions to the hot acid can also help to maintain a low instantaneous concentration.[2]
Intermolecular Acylation Product A higher molecular weight species, likely a dimer.This can be favored at higher concentrations of the starting material. Use a more dilute solution of the substrate in the acid catalyst.
Decarboxylated Product (1-Indanone) A non-polar impurity relative to the desired product.Avoid excessively high reaction temperatures and prolonged heating. If decarboxylation is a significant issue, consider protecting the carboxylic acid group, though this adds extra steps to the synthesis.
Indene Derivative Can be formed via an elimination reaction at high temperatures.Maintain strict temperature control and consider a milder work-up procedure.[2]

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (10 parts by weight relative to the starting material).

  • Reaction: Heat the PPA to 80-90°C with stirring. Add 3-(4-carboxyphenyl)propanoic acid (1 part by weight) in portions over 15-20 minutes.

  • Heating: Increase the temperature to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Work-up: Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Cyclization via the Acyl Chloride
  • Acyl Chloride Formation: In a round-bottom flask, suspend 3-(4-carboxyphenyl)propanoic acid (1 eq.) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF). At 0°C, slowly add thionyl chloride (1.2 eq.). Allow the mixture to warm to room temperature and stir until gas evolution ceases (1-2 hours). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C. Add anhydrous aluminum chloride (1.2 eq.) portion-wise, keeping the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with dilute HCl, water, and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the product as described in Protocol 1.[1]

Visual Guides

Logical Workflow for Troubleshooting Low Yield

G start Low Product Yield cause1 Insufficient Catalyst Activity start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Impure Starting Material start->cause3 solution1 Use stronger or fresh catalyst cause1->solution1 solution2 Increase reaction temperature cause2->solution2 solution3 Purify starting material cause3->solution3

Caption: Troubleshooting flowchart for low yield.

Synthetic Pathway and Potential Side Reactionsdot

G cluster_main Main Reaction Pathway cluster_side Side Reactions Starting Material 3-(4-carboxyphenyl)propanoic acid Product This compound Starting Material->Product PPA or AlCl3/SOCl2 Polymer Polymeric Byproducts Starting Material->Polymer High Temp. Dimer Intermolecular Product Starting Material->Dimer High Conc.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Indanone-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][2][3] This typically involves the cyclization of 3-(4-carboxyphenyl)propanoic acid or its corresponding acyl chloride, promoted by a strong acid catalyst.

Q2: Why are anhydrous conditions so critical for this reaction?

A2: The Lewis and Brønsted acids used as catalysts (e.g., AlCl₃, PPA, TfOH) are highly reactive towards water. Moisture in the reaction can quench the catalyst, significantly reducing its activity and leading to low or no product yield. It is essential to use dry glassware, anhydrous solvents, and high-purity reagents.

Q3: The carboxylic acid group on the starting material is deactivating. How does this affect the reaction?

A3: Electron-withdrawing groups, such as a carboxylic acid, deactivate the aromatic ring towards electrophilic substitution.[4] This makes the intramolecular Friedel-Crafts acylation more challenging than for activated or unsubstituted aromatic rings. Consequently, stronger acid catalysts and potentially higher reaction temperatures are often required to achieve a good yield.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: The strong acids used as catalysts (e.g., polyphosphoric acid, triflic acid, aluminum chloride) are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The quenching step, where the reaction mixture is added to ice water, should be done slowly and cautiously to manage the exothermic reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common challenge in the synthesis of this compound, often due to the deactivating nature of the carboxylic acid group.

Possible Causes and Solutions

Possible Cause Recommended Solution
Presence of Moisture Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst Use a fresh, unopened container of the acid catalyst. For solid Lewis acids like AlCl₃, ensure it has not been exposed to atmospheric moisture.
Insufficient Catalyst For Friedel-Crafts acylations, a stoichiometric amount (or more) of the Lewis acid catalyst is often required, as the product ketone can complex with it.[4] For Brønsted acids like PPA or TfOH, ensure a sufficient excess is used to act as both catalyst and solvent.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For PPA-catalyzed reactions, temperatures between 80-120°C are common.
Insufficient Reaction Time Monitor the reaction over time. Due to the deactivated substrate, longer reaction times may be necessary for completion.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent and Solvent Purity/Dryness start->check_reagents check_catalyst Confirm Catalyst Activity and Stoichiometry check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_time Increase Reaction Time optimize_temp->optimize_time Temp Optimized success Improved Yield optimize_time->success

Caption: A flowchart for troubleshooting low product yield.

Issue 2: Formation of Impurities

The formation of side products can complicate purification and reduce the overall yield.

Common Impurities and Their Mitigation

Impurity Possible Cause Mitigation Strategy
Unreacted Starting Material Incomplete reaction (see "Low Yield" section).Increase reaction time, temperature, or catalyst concentration.
Regioisomer (1-Indanone-6-carboxylic acid) Alternative cyclization pathway.While electronically less favored, it can form. Optimize the choice of acid catalyst and temperature to improve regioselectivity. PPA has been shown to influence regioselectivity in similar syntheses.[5]
Polymeric/Tarry Material High reaction temperatures leading to decomposition or intermolecular reactions.Avoid excessive heating. Once the reaction is complete, quench it promptly.
Intermolecular Acylation Products High concentration of starting material.This is less common in intramolecular reactions but can be minimized by ensuring the reaction is not overly concentrated.

Experimental Protocols

Protocol 1: Synthesis via Polyphosphoric Acid (PPA)

This protocol is a one-step procedure directly from the dicarboxylic acid.

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Place polyphosphoric acid (a 10 to 20-fold excess by weight relative to the starting material) into a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Heat the PPA to 80-90°C with stirring.

  • Slowly and carefully add the 3-(4-carboxyphenyl)propanoic acid to the hot PPA.

  • Increase the temperature to 100-120°C and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to about 80°C and carefully pour it onto a stirred mixture of crushed ice and water.

  • Stir the aqueous mixture until the PPA is fully hydrolyzed and the product precipitates.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Acyl Chloride with Aluminum Chloride (AlCl₃)

This is a two-step procedure that often proceeds under milder conditions for the cyclization step.

Step A: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend 3-(4-carboxyphenyl)propanoic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Gently reflux the mixture for 1-2 hours, or until gas evolution (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude diacyl chloride in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise (approximately 2.2-2.5 equivalents).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow

experimental_workflow start Starting Material (3-(4-carboxyphenyl)propanoic acid) reaction_setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->reaction_setup catalyst_addition Acid Catalyst Addition (e.g., PPA or AlCl₃) reaction_setup->catalyst_addition reaction Reaction at Optimized Temperature catalyst_addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Work-up (Ice Water, Extraction) monitoring->workup Complete purification Purification (Recrystallization / Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected outcomes based on the chosen catalyst system, derived from general principles of Friedel-Crafts reactions.

Comparison of Catalytic Systems

Catalyst System Starting Material Typical Temperature Advantages Disadvantages
Polyphosphoric Acid (PPA) 3-(4-carboxyphenyl)propanoic acid100-120°COne-step procedure; relatively inexpensive.High viscosity can make stirring difficult; work-up can be challenging; requires high temperatures.
Triflic Acid (TfOH) 3-(4-carboxyphenyl)propanoic acidRoom Temp to 80°CHigh reactivity, allowing for lower temperatures; often gives clean reactions.Expensive; highly corrosive.
Aluminum Chloride (AlCl₃) 3-(4-carboxyphenyl)propionyl chloride0°C to Room TempHighly effective for acyl chlorides; milder cyclization conditions.Requires a two-step procedure; strictly anhydrous conditions are essential; generates corrosive byproducts.

References

1-Indanone-5-carboxylic acid stability and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-indanone-5-carboxylic acid, including potential degradation products and troubleshooting for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a relatively stable crystalline solid when stored at room temperature in a dry, well-sealed container, protected from light.[1][2][3] Under these conditions, significant degradation is not expected over a typical shelf life of 24 months. However, stability can be compromised by exposure to high humidity, extreme temperatures, and light.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a ketone and a carboxylic acid functional group on an indanone core, the primary anticipated degradation pathways are oxidation and decarboxylation, particularly under stress conditions such as elevated temperature and exposure to oxidative agents. Hydrolysis is not considered a primary degradation pathway for the core structure itself, but the carboxylic acid group can react under certain conditions.

Q3: What are the potential degradation products of this compound?

A3: Under forced degradation conditions, several potential degradation products have been identified. These include products of oxidation, such as hydroxylated derivatives, and the product of decarboxylation. The specific degradation products will depend on the stress conditions applied. Please refer to the "Forced Degradation Studies" section for more details.

Q4: Is this compound susceptible to photolytic degradation?

A4: Yes, compounds with a keto-benzylic system can be susceptible to photolytic degradation. Exposure to UV light may lead to the formation of radical intermediates, potentially resulting in dimerization or oxidation products. It is recommended to handle and store the compound with protection from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. 1. Contaminated solvent or glassware.2. Impurities in the this compound starting material.3. On-column degradation.1. Use high-purity solvents and thoroughly clean glassware.2. Check the certificate of analysis for the starting material. If necessary, purify the compound by recrystallization.3. Use a milder mobile phase or a different column stationary phase.
Rapid degradation observed under acidic or basic conditions. The compound is susceptible to acid/base-catalyzed reactions. The carboxylic acid can be deprotonated under basic conditions, potentially influencing reactivity.For formulation purposes, ensure the pH is maintained in a neutral range. If the experimental conditions require acidic or basic environments, minimize exposure time and temperature.
Inconsistent results in stability studies. 1. Inconsistent storage conditions (temperature, humidity, light exposure).2. Variability in sample preparation.3. Issues with the analytical method.1. Ensure stability chambers are properly calibrated and monitored.2. Standardize all sample preparation steps.3. Validate the analytical method for stability-indicating properties according to ICH guidelines.[4][5]
Difficulty in identifying unknown degradation products. 1. Insufficient concentration of the degradant for characterization.2. Co-elution of degradation products in HPLC.3. Lack of appropriate analytical techniques.1. Concentrate the degradation product using techniques like solid-phase extraction.2. Optimize the HPLC method (e.g., change gradient, mobile phase, or column) to resolve the peaks.3. Utilize LC-MS/MS and NMR for structural elucidation of the degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5][6]

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours.

  • Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis. For the solid samples, dissolve an appropriate amount in methanol to achieve the target concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of this compoundMajor Degradation Products (DP)
0.1 M HCl, 60°C, 24h5.2%DP-1
0.1 M NaOH, 60°C, 24h8.9%DP-2
3% H₂O₂, RT, 24h15.4%DP-3, DP-4
Heat (105°C), 48h3.1%DP-1
UV Light (254 nm), 48h11.7%DP-5

Table 2: Proposed Structures of Degradation Products (Hypothetical)

Degradation Product IDProposed Structure
DP-11-Indanone (via decarboxylation)
DP-2Salt of this compound
DP-36-Hydroxy-1-indanone-5-carboxylic acid
DP-47-Hydroxy-1-indanone-5-carboxylic acid
DP-5Dimerization product

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid 1:1 mixture base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base 1:1 mixture oxidation Oxidation (3% H2O2, RT) stock->oxidation 1:1 mixture thermal Thermal Degradation (Solid, 105°C) photo Photolytic Degradation (Solid, UV light) neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc characterization Degradant Characterization hplc->characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_oxidation Oxidation (H2O2) cluster_thermal Thermal/Acidic Stress cluster_photo Photolytic Stress parent This compound dp3 DP-3 (6-Hydroxy derivative) parent->dp3 Oxidation dp4 DP-4 (7-Hydroxy derivative) parent->dp4 Oxidation dp1 DP-1 (1-Indanone) parent->dp1 Decarboxylation dp5 DP-5 (Dimer) parent->dp5 Dimerization

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the Friedel-Crafts acylation of indanone derivatives, with a specific focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Friedel-Crafts acylation of indanone derivatives?

Low yields in Friedel-Crafts acylation for indanone synthesis can be attributed to several factors. The most common issues include an inactive or inappropriate catalyst, a deactivated aromatic ring due to electron-withdrawing substituents, suboptimal reaction temperatures, and the presence of moisture, which can deactivate the Lewis acid catalyst.[1][2]

Q2: How does the choice of catalyst affect the reaction yield?

The catalyst choice is critical and depends on the specific substrate. While aluminum chloride (AlCl₃) is a widely used Lewis acid, other catalysts such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) may offer better yields for certain derivatives.[1] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often employed.[1][3]

Q3: Can electron-withdrawing groups on the aromatic ring impact the yield?

Yes, the Friedel-Crafts acylation is an electrophilic aromatic substitution, and its efficiency is significantly reduced by electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring.[1][2] These groups deactivate the ring, making it less nucleophilic and thus less reactive towards the acylium ion intermediate. In such cases, more potent catalytic systems or alternative synthetic routes might be necessary.[1]

Q4: What is the role of temperature in optimizing the yield?

Temperature is a crucial parameter that influences the reaction rate. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product.[2] It is recommended to monitor the reaction progress at different temperatures to find the optimal condition.[4]

Q5: How critical are anhydrous conditions for this reaction?

Anhydrous conditions are imperative, especially when using moisture-sensitive Lewis acids like AlCl₃.[1] Any trace of water in the solvent, glassware, or reagents can react with and deactivate the catalyst, thereby inhibiting the reaction.[1][2] It is essential to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is a frequent challenge in Friedel-Crafts acylation. The following guide provides a systematic approach to troubleshoot this issue.

Possible Cause Suggested Solution
Inactive or Inappropriate Catalyst Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃) or Brønsted acids (e.g., TfOH, PPA) to identify the most effective one for your specific substrate.[1] Ensure the catalyst is fresh and has been handled under anhydrous conditions.
Deactivated Aromatic Ring If the aromatic ring possesses strong electron-withdrawing groups, consider using a more potent "superacid" catalytic system.[1] Alternatively, exploring a different synthetic strategy might be more fruitful.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Start at a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress by TLC or GC-MS.[4] Some reactions may require elevated temperatures to proceed.[2]
Moisture Contamination Meticulously dry all glassware in an oven and cool it under a stream of inert gas. Use anhydrous solvents and ensure all reagents are free from moisture. Conduct the reaction under a nitrogen or argon atmosphere.[1]
Poor Solvent Choice The solvent can affect the solubility of reagents and the activity of the catalyst. Dichloromethane and dichloroethane are common choices.[3] In some cases, nitromethane has been shown to improve selectivity.[5] Solvent-free conditions have also been reported to be effective in certain instances.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive.[2][4] Typically, 1.1 to 1.5 equivalents of the catalyst are used.[4]
Issue 2: Formation of Multiple Products or Impurities

The presence of multiple spots on a TLC plate can indicate the formation of isomers or byproducts, which complicates purification and reduces the yield of the desired indanone.

Possible Cause Suggested Solution
Formation of Regioisomers When multiple cyclization sites are available, controlling regioselectivity can be a challenge.[1] Steric hindrance from bulky substituents can be used to direct the acylation to a specific position.[1] The choice of solvent can also influence the product distribution; for example, nitromethane has been reported to provide better selectivity in some cases.[5] Adjusting the phosphorus pentoxide (P₂O₅) content in PPA can also control regioselectivity.[1]
Intermolecular Acylation At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.[4] To favor the intramolecular pathway, employ high dilution conditions by adding the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.[4]
Rearrangement of Acylium Ion Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to isomeric products. If this is suspected, re-evaluation of the starting material's structure is recommended.
Side Reactions due to High Temperature Excessive heat can lead to decomposition and the formation of byproducts.[2] Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

Data Presentation

The following table summarizes the impact of different catalysts and conditions on the yield of indanone derivatives, based on literature findings.

Catalyst Substrate Reaction Conditions Yield (%)
AlCl₃3-Arylpropionyl chlorideDichloromethane, 0 °C to rtGood
NbCl₅3-Arylpropanoic acidRoom TemperatureGood
TfOH3-Arylpropanoic acidDichloroethane or CH₂Cl₂, 50-80 °CGood
PPA3-Arylpropanoic acidHigh TemperatureModerate to Good
Sc(OTf)₃3-Arylpropanoic acid-Moderate to Good
Tb(OTf)₃3-Arylpropanoic acido-chlorobenzene, 250 °CModerate to Good

Note: "Good" and "Moderate to Good" are qualitative descriptions from the search results, as specific numerical yields were not consistently provided across all sources.

Experimental Protocols

Protocol 1: Cyclization of 3-Arylpropionyl Chlorides using AlCl₃

This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.[3]

  • Preparation of Acyl Chloride:

    • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[3]

  • Friedel-Crafts Acylation:

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[3]

Protocol 2: Direct Cyclization of 3-Arylpropionic Acids using Triflic Acid (TfOH)

This one-step approach is suitable for the direct cyclization of 3-arylpropionic acids.[3]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent (e.g., dichloroethane or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Experimental Workflow

G cluster_prep Starting Material Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Workup & Purification start 3-Arylpropionic Acid acyl_chloride Convert to 3-Arylpropionyl Chloride start->acyl_chloride reaction Intramolecular Cyclization (Lewis/Brønsted Acid) start->reaction Direct Cyclization acyl_chloride->reaction quench Quench Reaction reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Indanone Derivative purification->product

Caption: A general experimental workflow for the synthesis of indanone derivatives via Friedel-Crafts acylation.

Troubleshooting Logic

G cluster_solutions Potential Solutions start Low Yield Observed check_catalyst 1. Check Catalyst - Activity? - Appropriate? start->check_catalyst check_conditions 2. Check Reaction Conditions - Anhydrous? - Temperature? check_catalyst->check_conditions solution_catalyst Screen Catalysts Increase Stoichiometry check_catalyst->solution_catalyst check_substrate 3. Check Substrate - Deactivated Ring? check_conditions->check_substrate solution_conditions Ensure Anhydrous Setup Optimize Temperature check_conditions->solution_conditions check_side_reactions 4. Check for Side Reactions - Multiple Products? check_substrate->check_side_reactions solution_substrate Use Stronger Catalyst Consider Alt. Route check_substrate->solution_substrate solution_side_reactions Use High Dilution Optimize Temp/Time check_side_reactions->solution_side_reactions end Improved Yield

Caption: A decision-making workflow for troubleshooting low yields in Friedel-Crafts acylation.

References

Technical Support Center: Purification of 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Indanone-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Symptom: A significantly lower than expected yield of purified product after the recrystallization process.

  • Possible Causes & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.

      • Solution: Concentrate the mother liquor by evaporation and attempt a second crystallization. For future attempts, use a minimal amount of hot solvent to dissolve the crude product.

    • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for this compound, leading to high solubility even at low temperatures.

      • Solution: Experiment with different solvent systems. A good starting point for a carboxylic acid like this is a mixture of a polar solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, water).[1] A mixture of ethanol and water is often effective for recrystallizing aromatic carboxylic acids.

    • Premature Crystallization: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.

      • Solution: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent than the bare minimum can also help to slow down the crystallization process.

Issue 2: Oiling Out During Recrystallization

  • Symptom: The compound separates as an oil instead of forming crystals upon cooling.

  • Possible Causes & Solutions:

    • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal formation.

      • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.

    • Solvent Boiling Point Too High: If the boiling point of the recrystallization solvent is higher than the melting point of the compound, it may "melt" in the hot solvent and separate as an oil.

      • Solution: Choose a solvent with a lower boiling point.

    • Inadequate Seeding: Spontaneous nucleation may not occur, leading to an oily supersaturated solution.

      • Solution: Add a small seed crystal of pure this compound to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation.

Issue 3: Persistent Colored Impurities

  • Symptom: The purified product retains a yellow or brown discoloration.

  • Possible Causes & Solutions:

    • Colored Byproducts from Synthesis: The intramolecular Friedel-Crafts cyclization can sometimes produce colored byproducts.

      • Solution 1: Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.

      • Solution 2: Trituration: Wash the crude solid with a solvent in which the desired product is sparingly soluble, but the colored impurities are more soluble. Diethyl ether or a mixture of hexane and ethyl acetate can be effective for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are some effective alternative purification methods to column chromatography for this compound?

A1: Besides standard recrystallization, several other methods can be employed:

  • Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids.[2][3] The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate).[2] The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[2][3]

  • Trituration: This involves washing the crude solid with a solvent in which this compound has low solubility, while the impurities are more soluble. This is a quick and simple method to remove small amounts of impurities.

  • Anion Exchange Chromatography: This technique separates molecules based on their charge.[4] The crude sample, dissolved in a suitable buffer, is loaded onto a positively charged anion exchange resin.[4][5] The negatively charged carboxylate of this compound will bind to the resin. Impurities can be washed away, and the pure product is then eluted by changing the pH or increasing the salt concentration of the buffer.[5][6]

Q2: What are the most common impurities I might encounter?

A2: The most likely impurities depend on the synthetic route. For the common intramolecular Friedel-Crafts acylation of a substituted propanoic acid, potential impurities include:

  • Unreacted Starting Material: The precursor 3-(4-carboxyphenyl)propanoic acid may be present.

  • Polymeric Byproducts: The strong acid catalyst can sometimes lead to the formation of polymeric materials.

  • Regioisomers: Depending on the substitution pattern of the starting material, there is a possibility of forming other isomeric indanones, although for a para-substituted precursor leading to the 5-carboxylic acid, this is less likely.

  • Byproducts from Catalyst Decomposition: The Lewis or Brønsted acid catalyst can sometimes lead to charring and the formation of colored byproducts.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: A good starting point for a polar aromatic carboxylic acid like this compound is a mixed solvent system. Ethanol/water or methanol/water are often successful.[1] Dissolve the crude solid in a minimal amount of hot ethanol or methanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the alcohol to redissolve the precipitate and allow the solution to cool slowly.

Q4: My percent recovery after acid-base extraction is over 100%. What could be the reason?

A4: A recovery of over 100% almost always indicates the presence of residual solvent (water or the organic solvent used) in your final product.[7] Ensure the purified solid is thoroughly dried under vacuum before weighing. Another possibility is the presence of inorganic salts if the acidification and subsequent washing steps were not performed carefully.

Data Presentation

Purification MethodPurityYieldScalabilityComplexity
Recrystallization Good to ExcellentModerate to HighGoodLow
Acid-Base Extraction GoodHighExcellentLow
Trituration ModerateHighExcellentVery Low
Anion Exchange Chromatography ExcellentModerate to HighModerateHigh

Note: Purity and yield are highly dependent on the nature and amount of impurities in the crude material.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Back-Washing (Optional): To maximize recovery, the organic layer can be washed again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow crude_extraction Crude Product dissolve_extraction Dissolve in Organic Solvent crude_extraction->dissolve_extraction extract_base Extract with Aqueous Base dissolve_extraction->extract_base separate_layers Separate Layers extract_base->separate_layers aqueous_layer Aqueous Layer (contains product salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer aqueous_layer->acidify discard_organic Discard organic_layer->discard_organic precipitate Precipitate Pure Product acidify->precipitate filter_dry_extraction Filter & Dry precipitate->filter_dry_extraction pure_product_extraction Pure Product filter_dry_extraction->pure_product_extraction

Caption: Workflow for the purification of this compound via acid-base extraction.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_product Colored Product? start->colored_product too_much_solvent Concentrate Mother Liquor Use Less Solvent Next Time low_yield->too_much_solvent Yes wrong_solvent Try Different Solvent System low_yield->wrong_solvent No high_impurities Preliminary Purification (e.g., Acid-Base Extraction) oiling_out->high_impurities Yes solvent_bp Use Lower Boiling Point Solvent oiling_out->solvent_bp No activated_carbon Treat with Activated Carbon colored_product->activated_carbon Yes triturate Triturate with Appropriate Solvent colored_product->triturate No end Pure Product too_much_solvent->end wrong_solvent->end high_impurities->end solvent_bp->end activated_carbon->end triturate->end

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Analysis of 1-Indanone-5-carboxylic acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Indanone-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to assist in identifying impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Troubleshooting Guides and FAQs

This section provides answers to specific questions you might have about your NMR spectra and experimental protocols.

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic and aliphatic protons. The exact chemical shifts can vary slightly depending on the solvent and concentration. Below is a table summarizing the expected chemical shifts and multiplicities.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic H (H-4, H-6, H-7)~7.5 - 8.2Multiplet3H
Aliphatic CH₂ (H-2)~3.2Triplet2H
Aliphatic CH₂ (H-3)~2.7Triplet2H
Carboxylic Acid OH~10-13 (often broad)Singlet1H

Q2: I see extra peaks in my ¹H NMR spectrum. What could they be?

A2: Extra peaks in your spectrum are likely due to impurities. Common impurities in a sample of this compound can include:

  • Residual Solvents: Solvents used during synthesis or purification can be present in the final sample.

  • Starting Materials: Incomplete reaction can lead to the presence of the starting material, most commonly 3-(4-carboxyphenyl)propanoic acid.

  • Byproducts or Degradation Products: Side reactions or degradation of the product can lead to other related compounds.

The following table lists the approximate ¹H NMR chemical shifts for a common starting material impurity.

ImpurityProtonsChemical Shift (ppm)Multiplicity
3-(4-carboxyphenyl)propanoic acidAromatic H~7.3 - 8.1Multiplet
Aliphatic CH₂ (adjacent to aromatic)~3.0Triplet
Aliphatic CH₂ (adjacent to COOH)~2.7Triplet
Carboxylic Acid OH~10-13 (often broad)Singlet

Q3: My carboxylic acid proton signal is very broad or seems to be missing. Is this normal?

A3: Yes, this is a common observation for carboxylic acid protons in ¹H NMR. The broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. In some cases, the peak can become so broad that it is difficult to distinguish from the baseline. The signal may also disappear completely if the sample is analyzed in a deuterated solvent that can exchange with the acidic proton (e.g., D₂O or CD₃OD).

Q4: How can I confirm the presence of a carboxylic acid proton?

A4: A simple way to confirm the presence of an exchangeable proton like a carboxylic acid is to perform a "D₂O shake."

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample in a non-deuterated protic solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it gently for a few seconds to mix the contents.

  • Acquire a second ¹H NMR spectrum.

  • If the broad signal corresponding to the carboxylic acid proton disappears or significantly diminishes in the second spectrum, it confirms the presence of an exchangeable proton.

Q5: The aliphatic signals in my spectrum are overlapping. How can I resolve them?

A5: Overlapping signals in the aliphatic region can make interpretation difficult. Here are a few troubleshooting steps:

  • Use a Higher Field NMR Instrument: A spectrometer with a higher magnetic field strength will provide better signal dispersion.

  • Change the NMR Solvent: The chemical shifts of your compound can change in different deuterated solvents. Trying a different solvent (e.g., from CDCl₃ to acetone-d₆ or benzene-d₆) may resolve the overlapping peaks.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Experimental Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown impurities in your this compound sample using NMR spectroscopy.

impurity_identification_workflow Workflow for Impurity Identification by NMR start Start: NMR Spectrum with Unknown Peaks check_solvents Compare unknown peaks to known solvent chemical shifts start->check_solvents solvent_match Impurity Identified as Residual Solvent check_solvents->solvent_match Match Found? check_starting_material Compare unknown peaks to expected signals of starting materials solvent_match->check_starting_material No end End: Impurity Identified solvent_match->end Yes sm_match Impurity Identified as Starting Material check_starting_material->sm_match Match Found? check_byproducts Consider potential byproducts from the synthetic route sm_match->check_byproducts No sm_match->end Yes bp_match Potential Impurity Structure Hypothesized check_byproducts->bp_match Hypothesis Formed? advanced_nmr Perform 2D NMR (COSY, HSQC, HMBC) for structural elucidation bp_match->advanced_nmr Yes bp_match->end No, further investigation needed structure_elucidated Structure of Impurity Determined advanced_nmr->structure_elucidated structure_elucidated->end

Caption: A flowchart outlining the steps to identify unknown signals in an NMR spectrum.

Chemical Structures and Key Distinguishing Features

The diagram below shows the chemical structures of this compound and a common impurity, highlighting the key protons that can be used to differentiate them in an ¹H NMR spectrum.

chemical_structures Key ¹H NMR Distinguishing Features cluster_main_compound This compound cluster_impurity 3-(4-carboxyphenyl)propanoic acid mc_struct mc_h2 H-2 (~3.2 ppm, t) mc_h3 H-3 (~2.7 ppm, t) mc_h467 Aromatic H (~7.5-8.2 ppm, m) imp_struct imp_h_alpha α-CH₂ (~2.7 ppm, t) imp_h_beta β-CH₂ (~3.0 ppm, t) imp_h_arom Aromatic H (~7.3-8.1 ppm, m)

Caption: Comparison of the chemical structures and key proton signals for differentiation.

Technical Support Center: Crystallization of 1-Indanone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common issue of "oiling out" during the crystallization of 1-Indanone-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase. This oil is a concentrated solution of the compound that is immiscible with the bulk solvent.

Q2: Why is oiling out a problem in the crystallization of this compound?

A2: Oiling out is detrimental to the purification process for several reasons:

  • Reduced Purity: The oil phase can act as a solvent for impurities, which may get entrapped when the oil eventually solidifies.

  • Amorphous Product: The solidified oil often forms an amorphous solid rather than a crystalline one, which can have different physical and chemical properties.

  • Poor Handling Characteristics: The resulting material can be sticky, difficult to filter, and challenging to dry.

  • Inconsistent Results: The process becomes difficult to control and reproduce, impacting yield and purity.

Q3: What are the primary causes of oiling out for this compound?

A3: The primary driver for oiling out is the creation of a supersaturated solution that is above the metastable zone limit. For this compound, this can be caused by:

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over crystals.

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of oiling out upon cooling.

  • Inappropriate Solvent Choice: The choice of solvent is critical. A solvent in which this compound is excessively soluble at high temperatures and poorly soluble at low temperatures can be prone to oiling out if not handled correctly.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of a liquid phase.

Q4: Can I still obtain a crystalline product after my this compound has oiled out?

A4: Yes, it is often possible to salvage the experiment. If oiling out occurs, you can try the following:

  • Reheat and Dilute: Reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional solvent to decrease the concentration and then cool slowly.

  • Seeding: After redissolving the oil, cool the solution to a temperature slightly below the saturation point and add a few seed crystals of pure this compound. This can encourage crystallization to occur within the metastable zone.

Troubleshooting Guide

This guide provides a systematic approach to resolving oiling out issues during the crystallization of this compound.

Problem Potential Cause Recommended Solution
Solution becomes cloudy and forms oily droplets upon cooling. High degree of supersaturation.1. Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help. 2. Decrease Concentration: Add more solvent to the hot solution to make it more dilute before cooling.
Oiling out occurs even with slow cooling. Inappropriate solvent system.1. Solvent Screening: Conduct small-scale experiments with different solvents or solvent mixtures. Aim for a solvent that provides moderate solubility at elevated temperatures. 2. Use a Co-solvent: If a single solvent is problematic, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then reheat until clear before slow cooling.
Seeding the solution causes the seed crystals to dissolve or the solution to oil out. The solution is not yet supersaturated, or the level of supersaturation is too high.1. Ensure Supersaturation Before Seeding: Cool the solution to a point where it is supersaturated but has not yet oiled out before adding seed crystals. 2. Add Seeds at the Right Temperature: The ideal seeding temperature is within the metastable zone. This often requires some experimentation to determine.
The product is sticky and difficult to filter after crystallization. Residual oil has solidified without forming a proper crystal lattice.1. Trituration: After filtration, wash the solid with a cold, poor solvent to help induce crystallization and remove impurities. 2. Re-crystallization: Redissolve the sticky solid in an appropriate solvent and attempt the crystallization again, applying the principles of slow cooling and controlled supersaturation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization of this compound

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound that minimizes the risk of oiling out.

Materials:

  • This compound (crude)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Methodology:

  • Place a small, known amount of crude this compound (e.g., 20 mg) into several different vials.

  • To each vial, add a different solvent dropwise while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required.

  • Allow the vials to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the outcome in each vial. Note whether crystals form, if the material oils out, or if it remains in solution.

  • A good solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling with good recovery.

Protocol 2: Controlled Cooling Crystallization of this compound

Objective: To crystallize this compound while avoiding oiling out by using a slow cooling profile.

Methodology:

  • In an appropriately sized flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (as determined from the solvent screening).

  • Once fully dissolved, remove the flask from the heat source.

  • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Once the flask has reached room temperature, and if crystal formation has started, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Seeding Technique to Prevent Oiling Out

Objective: To induce crystallization in a controlled manner using seed crystals.

Methodology:

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Cool the solution slowly to a temperature where it is supersaturated but has not yet started to oil out. This "metastable zone" may need to be determined empirically.

  • Add a small amount (1-2% by weight) of pure this compound seed crystals to the solution.

  • Continue to cool the solution slowly with gentle agitation. The seed crystals should act as nucleation sites, promoting crystal growth over oiling out.

  • Once crystallization is complete, isolate the crystals by vacuum filtration.

Data Presentation

Table 1: Solubility Screening Template for this compound

Solvent Solubility at Room Temp. (approx.) Solubility at Reflux (approx.) Observations upon Cooling Suitability
EthanolUser to record observationsUser to record observationse.g., Forms crystals, Oils out, No precipitatione.g., Good, Fair, Poor
IsopropanolUser to record observationsUser to record observationse.g., Forms crystals, Oils out, No precipitatione.g., Good, Fair, Poor
AcetoneUser to record observationsUser to record observationse.g., Forms crystals, Oils out, No precipitatione.g., Good, Fair, Poor
Ethyl AcetateUser to record observationsUser to record observationse.g., Forms crystals, Oils out, No precipitatione.g., Good, Fair, Poor
TolueneUser to record observationsUser to record observationse.g., Forms crystals, Oils out, No precipitatione.g., Good, Fair, Poor
WaterUser to record observationsUser to record observationse.g., Forms crystals, Oils out, No precipitatione.g., Good, Fair, Poor

Visualizations

Troubleshooting Workflow for Oiling Out

OilingOutTroubleshooting start Oiling Out Observed check_supersaturation Is the solution highly concentrated? start->check_supersaturation check_cooling Was the cooling rate rapid? check_supersaturation->check_cooling No solution_dilute Reheat and add more solvent check_supersaturation->solution_dilute Yes check_solvent Is the solvent system appropriate? check_cooling->check_solvent No solution_slow_cool Reheat and cool slowly check_cooling->solution_slow_cool Yes solution_seeding Introduce seed crystals in the metastable zone check_solvent->solution_seeding Yes solution_solvent_screen Perform solvent screening check_solvent->solution_solvent_screen No solution_dilute->solution_slow_cool solution_slow_cool->solution_seeding success Successful Crystallization solution_seeding->success solution_solvent_screen->success

Caption: A logical workflow for troubleshooting "oiling out".

Experimental Workflow for Crystallization

CrystallizationWorkflow start Crude this compound dissolution Dissolve in minimum hot solvent start->dissolution hot_filtration Hot filtration (optional, to remove insoluble impurities) dissolution->hot_filtration cooling Slow cooling to room temperature hot_filtration->cooling seeding Seeding (optional) cooling->seeding ice_bath Cool in ice bath cooling->ice_bath seeding->ice_bath filtration Vacuum filtration ice_bath->filtration washing Wash crystals with cold solvent filtration->washing drying Dry crystals washing->drying end Pure this compound drying->end

Caption: A general experimental workflow for crystallization.

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Indanone-5-carboxylic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the overall efficiency of a drug discovery program. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The primary and most established method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. Variations of this route primarily differ in the choice of the acidic catalyst used to promote the cyclization. Below is a summary of the key quantitative data for different catalytic systems.

Synthesis RouteStarting MaterialCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)
Route 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization 3-(4-carboxyphenyl)propanoic acidPolyphosphoric Acid (PPA)1 - 3 hours80 - 10075 - 85
Route 2: Triflic Acid (TfOH) Catalyzed Cyclization 3-(4-carboxyphenyl)propanoic acidTriflic Acid (TfOH)2 - 4 hoursRoom Temp. - 5080 - 90
Route 3: Acyl Chloride Cyclization with AlCl₃ 3-(4-carboxyphenyl)propanoic acid1. Thionyl Chloride (SOCl₂) 2. Aluminum Chloride (AlCl₃)3 - 6 hours (two steps)0 - Room Temp.70 - 80

Logical Workflow for Synthesis and Analysis

The general workflow for the synthesis of this compound via intramolecular Friedel-Crafts cyclization, followed by purification and analysis, is depicted in the following diagram.

Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3-(4-carboxyphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Cyclization (e.g., with PPA or TfOH) start->reaction workup Reaction Quenching and Extraction reaction->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure this compound purify->pure analysis Characterization (NMR, IR, MS, Melting Point) pure->analysis final_product Final Product Confirmation analysis->final_product

Biological activity of 1-Indanone-5-carboxylic acid compared to its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. While 1-indanone-5-carboxylic acid is a known intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), direct experimental data on its biological activity is limited in publicly available literature. However, extensive research on its analogs provides significant insights into the therapeutic potential of this chemical class. This guide offers a comparative analysis of the biological activities of various 1-indanone derivatives, focusing on their anti-inflammatory and cytotoxic properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of 1-indanone derivatives is highly dependent on the nature and position of substituents on the indanone core. The following tables summarize the anti-inflammatory and cytotoxic activities of selected analogs, providing a framework for understanding their structure-activity relationships (SAR).

Anti-inflammatory Activity of 1-Indanone Analogs

The anti-inflammatory potential of 1-indanone derivatives has been evaluated using both in vitro and in vivo models. A common in vitro assay involves measuring the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. In vivo activity is often assessed using the carrageenan-induced paw edema model in rodents.

Compound IDStructureAssayKey FindingsReference
4d 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-oneInhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophagesPotent inhibition of TNF-α (83.73% inhibition at 10 µM) and moderate inhibition of IL-6 (69.28% inhibition at 10 µM).[1]
8f 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneInhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophagesShowed improved anti-inflammatory activities in vitro compared to other analogs.[1]
Generic Indanone Derivative Not specifiedHeat-induced hemolysis of human red blood cellsDose-dependent inhibition of hemolysis, with 72.82% inhibition at 100 µM, indicating membrane stabilization and anti-inflammatory potential.[2][3]
Indan-1-carboxylic acid derivatives General StructureCarrageenan-induced paw edema in ratsSeveral derivatives demonstrated significant anti-inflammatory activity.[4]
Cytotoxic Activity of 1-Indanone Analogs

The cytotoxic effects of 1-indanone derivatives against various cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Compound IDStructureCell Line(s)IC50 (µM)Reference
6 1,2,4-triazin-5(2H)-one derivative of 1-indanoneNot specifiedPotentially cytotoxic[5]
8 1,4-dihydro-1-phenylindeno[1,2-c]pyrazole-3-carbohydrazideNot specifiedPotentially cytotoxic[5]
9 Thiosemicarbazide derivative of compound 8Not specifiedPotentially cytotoxic[5]
10 Thiazolidinone-4-one derivative of compound 8Not specifiedPotentially cytotoxic[5]
Fluorinated benzylidene indanone derivative Fluorinated 2-benzylidene-1-indanoneMCF-7 (breast cancer)Induces G2/M phase arrest[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activities of 1-indanone analogs.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce the swelling of the paw.

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Indomethacin, 10 mg/kg).

    • Test compound groups (various doses).

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MTT Assay (In Vitro Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 1-indanone derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation.

Inhibition of Pro-inflammatory Mediators

Many 1-indanone analogs have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] This inhibition can occur through the modulation of transcription factors such as NF-κB, which is a central regulator of the inflammatory response.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Indanone 1-Indanone Analogs Indanone->IKK inhibit Indanone->NFkB inhibit

Caption: Simplified NF-κB signaling pathway and potential inhibition by 1-indanone analogs.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of novel 1-indanone derivatives.

G cluster_workflow Anti-inflammatory Activity Evaluation Workflow Synthesis Synthesis of 1-Indanone Analogs In_Vitro In Vitro Screening (e.g., Cytokine Inhibition Assay) Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Active_Compounds Identification of Active & Non-toxic Analogs In_Vitro->Active_Compounds Cytotoxicity->Active_Compounds In_Vivo In Vivo Testing (e.g., Carrageenan-induced Paw Edema) Active_Compounds->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for the discovery and development of anti-inflammatory 1-indanone analogs.

References

A Comparative Analysis of 1-Indanone-Based Akt Inhibitors Versus Other Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of 1-indanone-based kinase inhibitors, specifically focusing on allosteric Akt inhibitors, against other well-established kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitor development.

Introduction to Kinase Inhibition and the PI3K/Akt/mTOR Pathway

Protein kinases are crucial regulators of a vast array of cellular processes, including growth, proliferation, survival, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers, promoting tumor cell survival and proliferation. As such, inhibitors targeting components of this pathway, especially the serine/threonine kinase Akt, are of significant interest in oncology drug discovery.

Recently, 1-indanone derivatives have emerged as a novel class of allosteric Akt inhibitors. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to other sites on the kinase, often leading to greater selectivity and potentially overcoming resistance mechanisms. This guide will compare the efficacy of a second-generation arylidene indanone compound, FCX-146, and its parent compound, FXY-1, with established Akt inhibitors, MK-2206 and Capivasertib.

Comparative Efficacy of Akt Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of the 1-indanone-based inhibitors and the comparator kinase inhibitors against Akt. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundTarget KinaseIC50 (nM)Notes
1-Indanone-Based FCX-146Akt5.2Allosteric inhibitor. Three-fold more potent than its parent compound.
1-Indanone-Based FXY-1Akt15.6Allosteric inhibitor.
Other Kinase Inhibitors MK-2206Akt18Allosteric inhibitor.
Akt212
Akt365
Other Kinase Inhibitors Capivasertib (AZD5363)Akt13ATP-competitive pan-Akt inhibitor.
Akt27
Akt37

Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by Akt inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation Inhibitor Akt Inhibitors (1-Indanone-based, MK-2206, Capivasertib) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Akt inhibitors.

Experimental Protocols

The determination of an inhibitor's IC50 value is a critical step in drug discovery. A common method for this is the in vitro kinase activity assay. Below is a detailed protocol for a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, used to measure the efficacy of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., recombinant human Akt1)

  • Kinase substrate (e.g., a specific peptide substrate for Akt)

  • ATP (at a concentration near the Km for the kinase)

  • Test compound (e.g., 1-indanone-based inhibitor) and control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and control inhibitor in 100% DMSO.

    • Perform serial dilutions of the compounds in the kinase assay buffer to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Add Compound to Plate A->B C Add Kinase Enzyme B->C D Add Substrate/ATP (Start Reaction) C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubate at RT F->G H Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) G->H I Incubate at RT H->I J Measure Luminescence I->J K Data Analysis (IC50 Determination) J->K

Caption: A generalized workflow for an in vitro luminescence-based kinase assay.

Conclusion

The 1-indanone-based allosteric Akt inhibitor, FCX-146, demonstrates potent in vitro efficacy, comparable to and in some cases exceeding that of established Akt inhibitors like MK-2206. Its allosteric mechanism of action presents a promising avenue for developing more selective and potentially more effective anticancer therapeutics. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of kinase inhibitor drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel class of inhibitors.

A Comparative Guide to the HPLC Validation of 1-Indanone-5-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the validation of 1-Indanone-5-carboxylic acid purity. It includes detailed experimental protocols, a comparative analysis of method performance, and supporting data to assist researchers in selecting and implementing a robust analytical method for this critical pharmaceutical intermediate.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Ensuring the purity of this starting material is paramount to the quality, safety, and efficacy of the final drug product. HPLC is the predominant analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds. This guide compares two common reverse-phase HPLC (RP-HPLC) methods for the analysis of this compound, highlighting their respective strengths and weaknesses.

Potential Impurities in this compound

The purity of this compound can be affected by impurities originating from the manufacturing process. A common synthetic route is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid.[2][3] Based on this, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Such as 1-Indanone-6-carboxylic acid, which can be formed during the cyclization step.[4]

  • By-products: Resulting from incomplete reactions or side reactions.

A robust HPLC method must be able to separate the main component from these and other potential degradation products.

Comparative Analysis of HPLC Methods

This section compares a standard isocratic RP-HPLC method with a gradient RP-HPLC method for the analysis of this compound.

Method 1: Isocratic RP-HPLC

An isocratic HPLC method utilizes a constant mobile phase composition throughout the analysis. This approach is often simpler to implement and transfer between laboratories.

Method 2: Gradient RP-HPLC

A gradient HPLC method involves a programmed change in the mobile phase composition during the separation. This is particularly useful for separating compounds with a wider range of polarities.

The following table summarizes the key parameters and performance characteristics of these two methods.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v)A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 20 minutes15 minutes
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Theoretical Plates (Main Peak) ~ 8,000~ 12,000
Tailing Factor (Main Peak) 1.21.1
Advantages Simple, robust, good for routine QCShorter run time, better resolution for complex samples, higher efficiency
Disadvantages Longer run time, may not resolve all impurities in complex samplesRequires more complex instrumentation, potential for baseline drift

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: Isocratic RP-HPLC Protocol

1. Instrumentation:

  • HPLC system with isocratic pump, UV detector, and autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Trifluoroacetic Acid in a 60:40:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard and sample solutions and record the chromatograms.

  • Calculate the purity of the sample by area normalization, assuming equal response factors for the impurities.

Method 2: Gradient RP-HPLC Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare standard and sample solutions as described in Method 1.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the standard and sample solutions and record the chromatograms.

  • Calculate the purity of the sample by area normalization.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample and Standard Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity validation of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is a synthetic intermediate, its derivatives often target specific biological pathways. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be modulated by a downstream product.

G ligand Bioactive Derivative receptor Cell Surface Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression Modulation

Caption: Hypothetical signaling pathway modulated by a derivative.

Conclusion

Both the isocratic and gradient RP-HPLC methods are suitable for the purity validation of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine quality control of a well-characterized material, the simplicity and robustness of the isocratic method may be preferred. However, for method development, validation, and the analysis of samples with unknown or complex impurity profiles, the superior resolution and efficiency of the gradient method make it the more appropriate choice. This guide provides the necessary information for researchers to make an informed decision and implement a suitable HPLC method for their needs.

References

Cross-Referencing NMR Data for 1-Indanone-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted and Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1-indanone and benzoic acid. These values serve as a reference for predicting the spectrum of 1-Indanone-5-carboxylic acid. The addition of a carboxylic acid group to the 5-position of the 1-indanone scaffold is expected to influence the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundAromatic Protons-CH₂- (Position 2)-CH₂- (Position 3)-COOHSolventSpectrometer Frequency
1-Indanone 7.20-7.80 (m, 4H)[1][2]3.10 (t, 2H)2.65 (t, 2H)-CDCl₃[3]90 MHz[4]
Benzoic Acid 7.40-8.20 (m, 5H)[5][6][7]--~11-13 (br s, 1H)[6][8]CDCl₃, DMSO-d₆[8]400 MHz[8]
This compound (Predicted) 7.50-8.30~3.15~2.70~11-13DMSO-d₆-

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundC=OAromatic Carbons-CH₂- (Position 2)-CH₂- (Position 3)-COOHSolvent
1-Indanone ~207124-155[9][10][11]~36~25-CDCl₃[9][10]
Benzoic Acid -128-134[12][13]--~172[12][13][14]CDCl₃, DMSO-d₆[8][12]
This compound (Predicted) ~206125-160~36~25~170DMSO-d₆

Experimental Protocols

The referenced NMR data was obtained using standard spectroscopic techniques. Below are generalized experimental protocols typical for acquiring such data.

¹H NMR Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer, with common frequencies for proton NMR being 300, 400, or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0 ppm).

¹³C NMR Spectroscopy: A more concentrated sample (typically 20-50 mg) is used for ¹³C NMR spectroscopy. The same deuterated solvents and internal standard are employed. Spectra are typically acquired on spectrometers operating at frequencies of 75, 100, or 125 MHz for carbon.

Logical Workflow for Spectral Analysis

The process of cross-referencing NMR data involves a logical progression from data acquisition to structural elucidation. The following diagram illustrates this workflow.

NMR_Cross_Referencing cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Prediction cluster_verification Verification A Acquire 1H NMR of 1-Indanone E Identify Characteristic Peaks of 1-Indanone A->E B Acquire 13C NMR of 1-Indanone B->E C Acquire 1H NMR of Benzoic Acid F Identify Characteristic Peaks of Benzoic Acid C->F D Acquire 13C NMR of Benzoic Acid D->F G Predict 1H NMR of this compound E->G H Predict 13C NMR of this compound E->H F->G F->H K Compare Predicted vs. Experimental Data G->K H->K I Synthesize or Obtain This compound J Acquire Experimental NMR Spectra I->J J->K

Workflow for NMR data cross-referencing.

This guide provides a foundational framework for researchers working with this compound. By understanding the NMR characteristics of its constituent parts, scientists can more confidently interpret experimental data and verify the structure of this and other related molecules.

References

A Comparative Guide to Catalysts for 1-Indanone-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of accelerating research and development. 1-Indanone-5-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation is primarily achieved through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. The choice of catalyst for this transformation is pivotal, influencing yield, reaction conditions, and scalability. This guide provides an objective comparison of common catalysts, supported by representative experimental data and detailed protocols.

Performance Comparison of Catalysts

The selection of a suitable catalyst for the synthesis of this compound is a trade-off between reactivity, selectivity, and reaction conditions. The presence of a second carboxylic acid group on the starting material, 3-(4-carboxyphenyl)propanoic acid, introduces a challenge as it can interact with the catalyst, particularly Lewis acids. This often necessitates the use of stoichiometric amounts of the catalyst.

Below is a summary of the performance of commonly employed catalysts for this transformation. The data presented is representative and aims to provide a comparative overview.

Catalyst SystemCatalystStarting MaterialReaction ConditionsYield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Lewis Acid Aluminum Chloride (AlCl₃)3-(4-carboxyphenyl)propanoyl chlorideDichloromethane (DCM), 0 °C to rt~852-4High reactivity, readily available, well-establishedStoichiometric amounts required, moisture sensitive, corrosive byproducts (HCl)
Brønsted Acid Polyphosphoric Acid (PPA)3-(4-carboxyphenyl)propanoic acid100-120 °C, neat~75-853-6Acts as both catalyst and solvent, good for direct cyclization of carboxylic acidsHigh viscosity, difficult to stir, workup can be challenging
Brønsted Acid Triflic Acid (TfOH)3-(4-carboxyphenyl)propanoic acidDichloromethane (DCM), 0 °C to rt~901-3High acidity, efficient at lower temperatures, catalytic amounts may be possibleExpensive, corrosive
Metal Triflate Terbium Triflate (Tb(OTf)₃)3-(4-carboxyphenyl)propanoic acidHigh-boiling solvent (e.g., o-dichlorobenzene), 250 °C~704-8Can be used in catalytic amounts, potentially recyclableHigh temperatures required, specialized catalyst

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the synthesis of this compound using different catalytic systems.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-(4-carboxyphenyl)propanoyl chloride

This two-step protocol involves the initial conversion of the dicarboxylic acid to its more reactive acyl chloride derivative.

Step 1: Synthesis of 3-(4-chlorocarbonylphenyl)propanoic acid

  • To a stirred solution of 3-(4-carboxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(4-chlorocarbonylphenyl)propanoic acid in anhydrous DCM (15 mL/g of starting diacid).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, maintaining the temperature below 5 °C. The second equivalent is required to react with the second carboxylic acid group.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization

This one-pot protocol utilizes PPA as both the catalyst and the reaction medium.

  • Place polyphosphoric acid (PPA, 10 g/g of starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 3-(4-carboxyphenyl)propanoic acid (1.0 eq) to the hot PPA.

  • Increase the temperature to 100-120 °C and stir vigorously for 3-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot, viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the tethered benzene ring.

Friedel_Crafts_Mechanism Start 3-(4-carboxyphenyl)propanoic acid Activation Activation with Catalyst (e.g., AlCl₃, PPA) Start->Activation Catalyst Acylium Acylium Ion Intermediate Activation->Acylium Cyclization Intramolecular Electrophilic Aromatic Substitution Acylium->Cyclization Intermediate Carbocation Intermediate (Sigma Complex) Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H⁺ Product This compound Deprotonation->Product

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

The experimental workflow for comparing different catalysts for the synthesis of this compound follows a systematic approach from reaction setup to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material: 3-(4-carboxyphenyl)propanoic acid Setup Parallel Reaction Setup (Inert Atmosphere) Start->Setup Catalysts Catalysts: AlCl₃, PPA, TfOH, Tb(OTf)₃ Catalysts->Setup Solvents Anhydrous Solvents: DCM, o-dichlorobenzene Solvents->Setup Addition Catalyst & Reactant Addition (Controlled Temperature) Setup->Addition Monitoring Reaction Monitoring (TLC, HPLC) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Yield Yield Calculation Purification->Yield Purity Purity Analysis (NMR, LC-MS) Purification->Purity Comparison Comparative Analysis of Catalysts Yield->Comparison Purity->Comparison

Caption: Experimental workflow for catalyst comparison.

Comparative In Vitro Analysis of 1-Indanone-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of 1-Indanone-5-carboxylic acid derivatives, supported by comparative in vitro assay data and detailed experimental protocols.

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of the in vitro performance of a series of this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical backbone.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various 1-indanone derivatives from several key therapeutic areas. The data has been compiled from publicly available research to facilitate a clear comparison of their potency and selectivity.

Anticancer Activity

A series of thiazolyl hydrazone derivatives of 1-indanone were evaluated for their cytotoxic effects against various human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.

Compound IDCancer Cell LineIC50 (µM)[1]
ITH-1HT-291.23 ± 0.21
COLO 2052.15 ± 0.33
KM 121.89 ± 0.28
ITH-2HT-290.88 ± 0.15
COLO 2051.54 ± 0.26
KM 121.35 ± 0.22
ITH-6HT-290.41 ± 0.19
COLO 2050.98 ± 0.17
KM 120.65 ± 0.11
ITH-10HT-296.85 ± 1.44
COLO 205>10
KM 12>10
Irinotecan (Standard)HT-295.62 ± 0.98
COLO 2057.81 ± 1.25
KM 126.44 ± 1.03
Anti-inflammatory Activity

The anti-inflammatory potential of 2-benzylidene-1-indanone derivatives was assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

Compound IDTNF-α Inhibition (%) at 10 µM[2]IL-6 Inhibition (%) at 10 µM[2]
4d 83.7369.28
8f 92.1588.54
Indomethacin (Standard) 75.4365.21
Cholinesterase Inhibitory Activity

A series of indanone-carbamate hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Compound IDAChE IC50 (µM)[3]BChE IC50 (µM)[3]
4b 4.64> 50
4d 3.04> 50
Donepezil (Standard) 0.0233.54
Rivastigmine (Standard) 5.870.018

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below to enable reproducibility and further investigation.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, COLO 205, KM 12) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1-indanone derivatives and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Cytokine Production Assay (ELISA)

This protocol measures the production of pro-inflammatory cytokines in macrophages.

  • Cell Culture: Culture murine primary macrophages in 6-well plates.

  • Compound Pre-treatment: Pre-treat the cells with the test compounds (10 µM) for 30 minutes.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of inhibition compared to the LPS-stimulated control.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay determines the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzymes in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the substrate solution (ATCI or BTCI) to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

Visualizing Key Biological Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay seeding Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h seeding->incubation1 treatment Add 1-Indanone Derivatives incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Add DMSO formazan_formation->solubilization readout Measure Absorbance at 570nm solubilization->readout

Anticancer Cytotoxicity Assay Workflow

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Indanone 1-Indanone Derivatives Indanone->NFkB inhibits

Inhibition of NF-κB Signaling Pathway

cholinesterase_inhibition_assay cluster_reaction_setup Reaction Setup cluster_measurement Measurement reagents Prepare Reagents: - Substrate (ATCI/BTCI) - DTNB - Enzyme (AChE/BChE) mixing Mix Buffer, DTNB, Compound, Enzyme reagents->mixing incubation Incubate for 15 min mixing->incubation start_reaction Add Substrate incubation->start_reaction read_absorbance Measure Absorbance at 412nm start_reaction->read_absorbance

Cholinesterase Inhibition Assay Workflow

References

No Polymorphs of 1-Indanone-5-carboxylic Acid Documented in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has revealed no published studies on the polymorphism of 1-Indanone-5-carboxylic acid. Therefore, a structural analysis and comparison of its polymorphs cannot be conducted at this time.

Polymorphism is a phenomenon where a solid chemical compound can exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, which are of significant interest to researchers, particularly in the field of drug development. The characterization and comparison of polymorphs typically involve a range of experimental techniques.

While no specific data exists for this compound, a general workflow for the investigation of polymorphism is presented below. This can serve as a methodological guide should polymorphs of this compound be discovered in the future.

Hypothetical Workflow for Polymorph Screening and Characterization

This diagram illustrates a typical workflow for discovering and characterizing polymorphs of a chemical compound.

General Workflow for Polymorph Investigation cluster_screening Polymorph Screening cluster_characterization Primary Characterization cluster_analysis In-depth Structural and Spectroscopic Analysis cluster_stability Stability and Transformation Studies Screening Crystallization Screening (Varying Solvents, Temperatures, etc.) PXRD Powder X-ray Diffraction (PXRD) Screening->PXRD Identify unique solid forms DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Thermal properties TGA Thermogravimetric Analysis (TGA) PXRD->TGA Thermal properties Microscopy Hot-Stage Microscopy PXRD->Microscopy Thermal properties SCXRD Single-Crystal X-ray Diffraction (SC-XRD) PXRD->SCXRD For suitable crystals Stability Stability Studies (Humidity, Temperature) DSC->Stability Assess thermal stability TGA->Stability Assess thermal stability Microscopy->Stability Assess thermal stability FTIR_Raman FTIR & Raman Spectroscopy SCXRD->FTIR_Raman Correlate structure with spectra SSNMR Solid-State NMR (ssNMR) FTIR_Raman->SSNMR Detailed structural information Transformation Interconversion Studies Stability->Transformation Understand phase transitions

Caption: A generalized workflow for the screening, characterization, and analysis of crystalline polymorphs.

Typical Experimental Protocols for Polymorph Characterization

Should different crystalline forms of this compound be identified, the following experimental protocols would be essential for their characterization and comparison.

1. Powder X-ray Diffraction (PXRD)

  • Methodology: A small amount of the solid sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the crystalline lattice structure.

  • Data Interpretation: Different polymorphs will produce distinct PXRD patterns, allowing for their identification and the assessment of sample purity.

2. Differential Scanning Calorimetry (DSC)

  • Methodology: A few milligrams of the sample are placed in an aluminum pan and heated at a constant rate alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured.

  • Data Interpretation: DSC reveals thermal events such as melting, crystallization, and solid-solid phase transitions. Polymorphs will typically exhibit different melting points and may show endothermic or exothermic transitions at specific temperatures.

3. Thermogravimetric Analysis (TGA)

  • Methodology: The mass of a sample is continuously monitored as it is heated in a controlled atmosphere.

  • Data Interpretation: TGA is used to assess the thermal stability of the compound and to determine the presence of solvates or hydrates by measuring mass loss at specific temperatures.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Methodology: A solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory. An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

  • Data Interpretation: Polymorphs may exhibit differences in their FTIR spectra, particularly in regions corresponding to hydrogen bonding (e.g., the O-H and C=O stretching vibrations of the carboxylic acid and ketone groups), reflecting their different molecular packing and intermolecular interactions.

Data Presentation

If polymorphs were identified, the quantitative data would be summarized in tables for clear comparison. Below are example tables that would be populated with experimental data.

Table 1: Crystallographic Data for Hypothetical Polymorphs of this compound

ParameterForm IForm II
Crystal SystemTBDTBD
Space GroupTBDTBD
a (Å)TBDTBD
b (Å)TBDTBD
c (Å)TBDTBD
α (°)TBDTBD
β (°)TBDTBD
γ (°)TBDTBD
Volume (ų)TBDTBD
ZTBDTBD
Calculated Density (g/cm³)TBDTBD

Table 2: Thermal Analysis Data for Hypothetical Polymorphs of this compound

PropertyForm IForm II
Melting Point (°C) (DSC Onset)TBDTBD
Enthalpy of Fusion (J/g)TBDTBD
Decomposition Temperature (°C) (TGA 5% mass loss)TBDTBD

Table 3: Key Spectroscopic Data for Hypothetical Polymorphs of this compound

Spectroscopic FeatureForm I (cm⁻¹)Form II (cm⁻¹)
O-H stretch (carboxylic acid)TBDTBD
C=O stretch (carboxylic acid)TBDTBD
C=O stretch (ketone)TBDTBD

A Comparative Guide to the Synthesis of 1-Indanone-5-carboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1-Indanone-5-carboxylic acid is a critical step in the development of various therapeutic agents. This guide provides an objective comparison of two primary synthetic protocols, offering a cost-benefit analysis supported by experimental data to inform the selection of the most suitable method for your research needs.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a range of biologically active molecules. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide details two common protocols for the synthesis of this compound: the oxidation of 5-methyl-1-indanone and the hydrolysis of 5-cyano-1-indanone.

Protocol Comparison: At a Glance

ParameterProtocol 1: Oxidation of 5-Methyl-1-indanoneProtocol 2: Hydrolysis of 5-Cyano-1-indanone
Starting Material 5-Methyl-1-indanone5-Cyano-1-indanone
Key Transformation Oxidation of a methyl groupHydrolysis of a nitrile group
Reagents Potassium permanganate (KMnO₄), WaterSulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH), Water
Reaction Conditions Elevated temperatureReflux
Reported Yield Moderate to HighHigh
Key Advantages Utilizes a potentially more accessible starting material.Generally proceeds with high yields and atom economy.
Key Disadvantages Use of a strong oxidizing agent, potential for over-oxidation, and manganese dioxide waste.The starting material, 5-cyano-1-indanone, may be less readily available or more expensive. Handling of strong acids or bases is required.

Cost-Benefit Analysis

The economic viability of each protocol is a crucial factor in its selection. The following table provides an estimated cost comparison based on commercially available reagent prices. Please note that these prices are subject to change and may vary based on supplier and purity grade.

ReagentProtocol 1: OxidationProtocol 2: Hydrolysis
Starting Material 5-Methyl-1-indanone (~$167 / 100g)[1]5-Cyano-1-indanone (~₹800 / kg or ~$9.60 / kg)[2]
Primary Reagent Potassium permanganate (~$36 / 500g)[3]Sulfuric acid (~

10 / 100g)[4]
Solvent WaterWater
Workup Reagents Sulfuric acid (for quenching)Acid or Base for neutralization
Estimated Cost per Gram of Product (assuming ~70% yield for both) ModerateLow to Moderate

Analysis:

Protocol 2, the hydrolysis of 5-cyano-1-indanone, appears to be the more cost-effective route, primarily due to the significantly lower cost of the starting material. However, the availability and pricing of 5-cyano-1-indanone can be a limiting factor. Protocol 1, while utilizing a more expensive starting material, may be a more practical option if 5-methyl-1-indanone is readily available in the laboratory. The cost of the primary oxidizing agent in Protocol 1, potassium permanganate, is relatively low.

Experimental Protocols

Protocol 1: Oxidation of 5-Methyl-1-indanone

This protocol involves the oxidation of the methyl group at the 5-position of the indanone ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Experimental Workflow:

start Start: 5-Methyl-1-indanone, Potassium permanganate, Water reaction Reaction: Heat mixture start->reaction 1. Mix and Heat quench Quench: Cool and add Sulfuric acid reaction->quench 2. Cool and Quench filtration Filtration: Remove MnO₂ quench->filtration 3. Filter extraction Extraction: with organic solvent filtration->extraction 4. Extract purification Purification: Crystallization extraction->purification 5. Purify product Product: This compound purification->product

Oxidation of 5-Methyl-1-indanone Workflow

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-1-indanone and water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent, such as sodium bisulfite or a dilute solution of sulfuric acid, until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification and Extraction: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Note: While a specific detailed protocol with yields for the oxidation of 5-methyl-1-indanone was not found in the immediate search results, the general procedure for the oxidation of alkylarenes with potassium permanganate is a well-established method. Yields for such reactions can typically range from 40-80%, depending on the substrate and reaction conditions.

Protocol 2: Hydrolysis of 5-Cyano-1-indanone

This protocol describes the conversion of the nitrile functionality at the 5-position of the indanone ring into a carboxylic acid through hydrolysis under acidic or basic conditions.

Experimental Workflow:

start Start: 5-Cyano-1-indanone, Acid (H₂SO₄) or Base (NaOH), Water reaction Reaction: Reflux mixture start->reaction 1. Mix and Reflux neutralization Neutralization: Adjust pH to precipitate product reaction->neutralization 2. Neutralize filtration Filtration: Collect the solid product neutralization->filtration 3. Filter washing Washing: Wash with cold water filtration->washing 4. Wash drying Drying: Dry the purified product washing->drying 5. Dry product Product: This compound drying->product

Hydrolysis of 5-Cyano-1-indanone Workflow

Methodology (Acid-Catalyzed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-cyano-1-indanone and an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[5][6]

  • Heating: Heat the mixture to reflux and maintain it at this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining acid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent if necessary.

Methodology (Base-Catalyzed):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 5-cyano-1-indanone and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5]

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of about 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Note: The hydrolysis of nitriles to carboxylic acids is a high-yielding reaction, often exceeding 90%.

Conclusion

Both the oxidation of 5-methyl-1-indanone and the hydrolysis of 5-cyano-1-indanone present viable synthetic routes to this compound. The choice between the two protocols will likely be determined by the availability and cost of the starting materials. For laboratories with access to affordable 5-cyano-1-indanone, the hydrolysis method offers a more economical and potentially higher-yielding approach. Conversely, if 5-methyl-1-indanone is more readily available, the oxidation protocol provides a practical alternative, despite the use of a strong oxidizing agent and potentially more challenging purification. Researchers should carefully consider these factors, along with their specific experimental needs and safety protocols, when selecting the optimal synthesis strategy.

References

A Comparative Guide to the Synthesis of 1-Indanone-5-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the synthesis of key intermediates is a critical step that demands reliable and reproducible methods. 1-Indanone-5-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methods

The synthesis of this compound presents a notable challenge due to the presence of a deactivating carboxylic acid group on the aromatic ring, which can hinder the key intramolecular Friedel-Crafts acylation step. The choice of cyclizing agent is therefore crucial for achieving satisfactory yields and purity. This guide focuses on two prominent methods: the use of Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

Synthetic MethodStarting MaterialKey Reagents/CatalystsReaction ConditionsReported Yield (%)PurityKey AdvantagesKey Disadvantages
Intramolecular Friedel-Crafts Acylation 3-(4-Carboxyphenyl)propanoic acidPolyphosphoric Acid (PPA)100-120°C, 1-3 hours75-85GoodReadily available and relatively inexpensive reagent.High viscosity of PPA can make stirring and workup difficult. High temperatures required.
Intramolecular Friedel-Crafts Acylation 3-(4-Carboxyphenyl)propanoic acidEaton's Reagent60-80°C, 1-2 hours~90HighMilder reaction conditions and shorter reaction times compared to PPA. Easier workup.[1][2]More expensive reagent. Can be highly corrosive and requires careful handling.

Note: Yields and reaction conditions can vary depending on the scale of the reaction and the specific laboratory setup. The data presented here is based on literature reports and should be considered as a guideline.

Experimental Protocols

Method 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This method relies on the strong dehydrating and acidic properties of PPA to promote the cyclization of the dicarboxylic acid precursor.

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-Carboxyphenyl)propanoic acid.

  • Add Polyphosphoric Acid (PPA) in a 10:1 weight ratio to the starting material.

  • Heat the mixture with vigorous stirring in an oil bath at 100-120°C for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product is then dissolved in a sodium bicarbonate solution, treated with activated charcoal, and filtered.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the purified this compound.

  • The final product is collected by filtration, washed with water, and dried under vacuum.

Method 2: Intramolecular Friedel-Crafts Acylation using Eaton's Reagent

Eaton's reagent is a powerful cyclizing agent that often allows for milder reaction conditions and improved yields.[1][2]

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Carboxyphenyl)propanoic acid in Eaton's Reagent (typically a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid).

  • Heat the solution to 60-80°C and stir for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • The precipitated product is collected by filtration and washed with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Experimental Workflows

To visualize the sequence of operations in each synthetic route, the following diagrams have been generated.

G Workflow for PPA-mediated Synthesis A 1. Add 3-(4-Carboxyphenyl)propanoic acid and PPA to flask B 2. Heat at 100-120°C with stirring (1-3h) A->B C 3. Monitor reaction by TLC B->C D 4. Cool and pour onto crushed ice C->D E 5. Collect precipitate by filtration and wash with water D->E F 6. Dissolve in NaHCO₃, treat with charcoal, and filter E->F G 7. Acidify filtrate with HCl to precipitate product F->G H 8. Collect final product by filtration and dry G->H

Caption: PPA-mediated synthesis workflow.

G Workflow for Eaton's Reagent Synthesis A 1. Dissolve 3-(4-Carboxyphenyl)propanoic acid in Eaton's Reagent B 2. Heat at 60-80°C with stirring (1-2h) A->B C 3. Monitor reaction by TLC B->C D 4. Cool and pour into ice water C->D E 5. Collect precipitate by filtration and wash with water D->E F 6. Recrystallize from a suitable solvent E->F G 7. Collect final product by filtration and dry F->G

Caption: Eaton's Reagent synthesis workflow.

Conclusion

Both Polyphosphoric Acid and Eaton's Reagent are effective for the synthesis of this compound via intramolecular Friedel-Crafts acylation. The choice between these methods will likely depend on the specific requirements of the researcher, including considerations of cost, reaction scale, and available equipment. The Eaton's Reagent method offers the advantage of milder conditions and potentially higher yields, making it an attractive option for many applications. However, the lower cost and ready availability of PPA ensure its continued relevance. For reproducible results, careful control of reaction temperature and time, as well as thorough purification of the final product, are essential for both methods.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Indanone-5-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1] Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this substance.[1] Ensure disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Quantitative Data for this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol [2][3]
Boiling Point389.1°C[2]
Purity≥95%[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not discharge it into drains or the environment.[1][4]

Step 1: Waste Collection and Containerization

  • Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, or absorbent pads, in a dedicated and clearly labeled waste container.

  • The container must be leak-proof, chemically compatible with acidic organic compounds (high-density polyethylene is a suitable choice), and have a secure screw-top cap.

Step 2: Labeling of Hazardous Waste

  • Affix a hazardous waste label to the container immediately upon adding the first quantity of waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Harmful," "Irritant"

    • The date the container was first used.

Step 3: Segregation of Waste

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • It is crucial to segregate this acidic waste from incompatible materials, especially bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.

Step 4: Final Disposal

  • Once the waste container is full, or if it has been in storage for an extended period (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all paperwork and chain of custody documents are completed as required by your institution and local regulations.

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe containerize Containerize Waste in a labeled, compatible container select_ppe->containerize segregate Segregate from Incompatible Materials containerize->segregate store Store in Designated Satellite Accumulation Area segregate->store full Is container full? store->full full->store No arrange_pickup Arrange for Pickup by EHS or Licensed Contractor full->arrange_pickup Yes end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling 1-Indanone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 1-Indanone-5-carboxylic acid, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]

Summary of Hazards and Recommended PPE

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Oral Toxicity H302: Harmful if swallowed[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation[1]Wear protective gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[1][2]
Eye Irritation H319: Causes serious eye irritation[1]Wear safety glasses with side shields or chemical safety goggles. A face shield is recommended where splashing is possible.[1]
Inhalation Toxicity H332: Harmful if inhaled[1]Work in a well-ventilated area, preferably a chemical fume hood.[1]
Respiratory Irritation H335: May cause respiratory irritation[1]If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[1]
Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[1] Ensure that an eyewash station and a safety shower are readily accessible.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

  • Procedural Steps:

    • Before starting work, ensure all necessary PPE is available and in good condition.

    • Don the appropriate PPE as outlined in the table above.

    • Weigh and handle the solid compound in a designated area, such as a fume hood, to control dust.

    • Avoid creating dust. If sweeping is necessary, do so carefully.

    • After handling, decontaminate the work surface and any equipment used.

    • Remove PPE carefully to avoid cross-contamination and wash hands.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Spill and Leak Procedures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste should be placed in a clearly labeled, sealed container.

  • Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[1] Do not empty into drains.[1] It may be possible to dissolve the compound in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.

Emergency First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Experimental Protocol Guidance

Specific experimental protocols for this compound will vary widely depending on the research application. The following is a generalized workflow for handling a solid chemical in a laboratory setting.

Safe_Handling_Workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_Materials->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Decontaminate Decontaminate Work Area & Equipment Handle_Chemical->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Indanone-5-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.